Poricoic acid A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAQLXUMUVEKGR-SMFZDKLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346653 | |
| Record name | Poricoic acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137551-38-3 | |
| Record name | Poricoic acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthetic Pathway of Poricoic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A, a significant lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos), has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. A thorough understanding of its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating data from genomic, transcriptomic, and metabolomic studies of P. cocos.
Core Biosynthetic Framework: From Mevalonate to Lanosterol
The biosynthesis of this compound originates from the mevalonate (MVA) pathway, a conserved route for the synthesis of isoprenoid precursors in fungi. This initial phase culminates in the formation of the tetracyclic triterpenoid scaffold, lanosterol.
The key enzymatic steps leading to lanosterol are:
-
Formation of Mevalonate: Acetyl-CoA is converted to (R)-mevalonate through the action of a series of enzymes including HMG-CoA synthase and HMG-CoA reductase.
-
Synthesis of Isoprenoid Building Blocks: Mevalonate is subsequently phosphorylated and decarboxylated to yield the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
Chain Elongation: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), a C15 intermediate.
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase to produce the C30 linear precursor, squalene.
-
Epoxidation: Squalene monooxygenase catalyzes the epoxidation of squalene to form 2,3-oxidosqualene.
-
Cyclization: Finally, lanosterol synthase (LSS) catalyzes the cyclization of 2,3-oxidosqualene to produce the foundational triterpenoid scaffold, lanosterol. The gene encoding lanosterol synthase has been identified in the genome of W. cocos.
The Putative Pathway from Lanosterol to this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated through direct experimental validation of every step, a putative pathway can be constructed based on the identified triterpenoid intermediates in Poria cocos and by analogy to the closely related biosynthesis of pachymic acid. The conversion of lanosterol to this compound involves a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), followed by other tailoring reactions.
Based on current evidence, the proposed biosynthetic steps are as follows:
-
Initial Oxidations of Lanosterol: The lanosterol backbone undergoes a series of oxidative modifications. These reactions are likely catalyzed by various cytochrome P450 enzymes. Transcriptomic analyses of W. cocos have identified numerous candidate CYP genes, and functional studies on the related pachymic acid biosynthesis have implicated specific CYPs, such as WcCYP64-1, WcCYP52, and WcCYP_FUM15, in triterpenoid modifications. These enzymes are prime candidates for catalyzing similar reactions in the this compound pathway.
-
Formation of Key Intermediates: Through these oxidative steps, a series of intermediate triterpenoids are formed. Metabolomic studies of P. cocos have identified several lanostane-type triterpenoids that likely serve as intermediates in the biosynthesis of major triterpenoids like this compound and pachymic acid. These include dehydrotrametenolic acid, eburicoic acid, and tumulosic acid.
-
Final Tailoring Steps: The final steps in the biosynthesis of this compound involve specific oxidations and potentially other modifications to the intermediate triterpenoids. The exact sequence and the specific enzymes responsible for these final transformations are still under investigation. However, the structural features of this compound, including its carboxylic acid and hydroxyl groups, strongly suggest the involvement of multiple CYP-mediated oxidations.
Quantitative Data on Triterpenoid Content in Poria cocos
The concentration of this compound and other related triterpenoids can vary depending on the strain, growth conditions, and the part of the sclerotium analyzed. The following table summarizes representative quantitative data from studies on Poria cocos.
| Triterpenoid | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| This compound | 0.156 - 0.885 | UPLC | [1] |
| Pachymic acid | 0.701 - 1.391 | UPLC | [1] |
| Dehydrotrametenolic acid | 0.084 - 0.555 | UPLC | [1] |
| Dehydropachymic acid | 0.205 - 0.547 | UPLC | [1] |
| Poricoic acid B | 0.067 - 0.409 | UPLC | [1] |
Experimental Protocols for Pathway Elucidation
The elucidation of fungal secondary metabolite biosynthetic pathways, such as that of this compound, relies on a combination of genomic, transcriptomic, metabolomic, and functional genetic approaches. Below are detailed methodologies for key experiments.
Identification of the Biosynthetic Gene Cluster (BGC)
-
Objective: To identify the cluster of genes responsible for the biosynthesis of this compound.
-
Methodology:
-
Genome Sequencing: The genome of a this compound-producing strain of Poria cocos is sequenced using next-generation sequencing technologies (e.g., Illumina, PacBio).
-
BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to predict putative BGCs. These tools identify clusters of genes typically found in secondary metabolite pathways, including core enzymes (like terpene cyclases and P450s), transcription factors, and transporters.
-
Comparative Genomics: The predicted BGCs are compared to known triterpenoid BGCs from other fungi to identify a candidate cluster for this compound biosynthesis.
-
Functional Characterization of Pathway Genes
-
Objective: To determine the function of candidate genes within the putative BGC.
-
Methodology:
-
Gene Cloning and Heterologous Expression:
-
Candidate genes (e.g., lanosterol synthase, cytochrome P450s) are amplified from P. cocos cDNA via PCR.
-
The amplified genes are cloned into expression vectors suitable for a heterologous host, such as Saccharomyces cerevisiae or Aspergillus oryzae.
-
The recombinant host is cultured, and the culture broth and cell extracts are analyzed by HPLC-MS to detect the product of the expressed enzyme. For example, expressing the lanosterol synthase gene should result in the production of lanosterol. Co-expressing lanosterol synthase with a candidate P450 could lead to the production of a modified triterpenoid.
-
-
Gene Knockout/Silencing in the Native Host:
-
A targeted gene knockout or RNA interference (RNAi)-based gene silencing cassette is constructed for a candidate gene.
-
The cassette is introduced into P. cocos using a transformation method such as Agrobacterium tumefaciens-mediated transformation (ATMT) or protoplast transformation.
-
The resulting mutant strains are analyzed for their triterpenoid profile by HPLC-MS. A significant reduction or complete absence of this compound and the accumulation of a potential precursor would confirm the gene's role in the pathway.
-
-
Gene Overexpression in the Native Host:
-
A candidate gene is placed under the control of a strong constitutive or inducible promoter in an expression vector.
-
The vector is introduced into P. cocos.
-
The overexpression strains are analyzed for an increase in the production of this compound or specific intermediates, providing further evidence for the gene's function.
-
-
In Vitro Enzymatic Assays
-
Objective: To determine the specific activity and kinetic parameters of a biosynthetic enzyme.
-
Methodology:
-
Protein Expression and Purification: A candidate enzyme (e.g., a P450) is expressed in a suitable host (e.g., E. coli or yeast) with an affinity tag (e.g., His-tag). The recombinant protein is then purified using affinity chromatography.
-
Enzyme Assay: The purified enzyme is incubated with its putative substrate (e.g., lanosterol or a later-stage intermediate) in a reaction buffer containing necessary cofactors (e.g., NADPH and a P450 reductase for CYPs).
-
Product Identification: The reaction products are extracted and analyzed by HPLC-MS and NMR to confirm their structure.
-
Enzyme Kinetics: The initial reaction rates are measured at varying substrate concentrations to determine kinetic parameters such as Km and kcat.
-
Visualization of the Biosynthetic Pathway
The following diagrams illustrate the logical flow of the this compound biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
Conclusion
The biosynthesis of this compound is a complex process that begins with the MVA pathway and proceeds through the key intermediate lanosterol. While the precise enzymatic steps leading from lanosterol to this compound are still being unraveled, a putative pathway involving a series of oxidations catalyzed by cytochrome P450 monooxygenases provides a strong framework for future research. The application of modern molecular biology and analytical techniques, as outlined in this guide, will be instrumental in fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into fungal secondary metabolism but also pave the way for the biotechnological production of this valuable medicinal compound and its derivatives.
References
The Discovery, Isolation, and Biological Significance of Poricoic Acid A from Poria cocos
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Poria cocos, a well-known fungus in traditional Chinese medicine, is a rich source of bioactive compounds, among which triterpenoids have garnered significant scientific attention. This technical guide delves into the discovery and isolation of a prominent tetracyclic triterpenoid, Poricoic acid A. This document provides a comprehensive overview of the methodologies for its extraction, purification, and characterization, alongside a detailed exploration of its biological activities and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Discovery and Chemical Profile
This compound is a lanostane-type triterpenoid first isolated from the surface layer of Poria cocos.[1][2] Its chemical structure has been elucidated as 16α-hydroxy-3,4-secolanosta-4(28),7,9(11),24(31)-tetraen-3,21-dioic acid. The molecular formula of this compound is C₃₁H₄₆O₅, with a molecular weight of 498.7 g/mol .[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₄₆O₅ | [3] |
| Molecular Weight | 498.7 g/mol | [3] |
| IUPAC Name | (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | [3] |
| Appearance | Powder | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Isolation and Purification of this compound
The isolation of this compound from Poria cocos is a multi-step process involving initial extraction followed by chromatographic purification techniques to achieve high purity.
Experimental Protocol: Extraction
A common method for the initial extraction of triterpenoids from Poria cocos involves solvent extraction.
Protocol: Ethanol Extraction of Triterpenoids
-
Preparation of Material: The dried sclerotium of Poria cocos is pulverized into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered material is extracted with 75% ethanol.[5] A solid-to-liquid ratio of 1:8 to 1:15 (w/v) is typically used.[2]
-
Extraction Conditions: The extraction is carried out under reflux at a temperature of 75°C for 3 hours. This process is repeated three times to maximize the yield of triterpenoids.[2]
-
Filtration and Concentration: The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, enriched with triterpenoids, is collected and dried.[2]
Experimental Protocol: Purification
High-Speed Countercurrent Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (prep-HPLC) is an effective strategy for the purification of this compound.
Protocol: HSCCC and Preparative HPLC Purification
-
HSCCC Separation:
-
Instrumentation: A high-speed countercurrent chromatograph.
-
Solvent System: A two-phase solvent system composed of hexane-ethyl acetate-methanol-water at a volume ratio of 3:6:4:2 (v/v) is prepared and thoroughly equilibrated.
-
Operation: The column is first filled with the stationary phase (the upper phase), and then the crude extract dissolved in a small amount of the solvent system is injected. The mobile phase (the lower phase) is pumped through the column at a flow rate of 3 mL/min while the apparatus is rotated at 800 rpm.
-
Fraction Collection: The effluent is monitored, and fractions are collected based on the chromatographic profile. Fractions containing this compound are pooled. A purity of approximately 92% can be achieved at this stage.
-
-
Preparative HPLC Polishing:
-
Instrumentation: A preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is commonly used. The specific gradient is optimized to achieve the best separation.
-
Purification: The pooled fractions from HSCCC are concentrated and injected into the preparative HPLC system. The peak corresponding to this compound is collected.
-
Final Product: The collected fraction is dried to yield this compound with a purity of over 95%.
-
Quantitative Data
The content of this compound in the dried sclerotium of Poria cocos can vary. Quantitative analysis using HPLC has shown the content to range from 0.156 to 0.885 mg/g.
Table 2: Quantitative Yield of this compound
| Source Material | Analytical Method | This compound Content (mg/g) | Reference(s) |
| Poria cocos (Fushen) | UPLC | 0.156 ± 0.103 to 0.885 ± 0.306 |
Structural Characterization
The definitive identification of this compound is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference(s) |
| Positive ESI | 499.3418 [M+H]⁺, 521.3229 [M+Na]⁺ | 481.331, 463.3222 | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
(Note: The following are representative chemical shifts for similar triterpenoid structures and should be confirmed by 2D-NMR experiments for definitive assignment of this compound.)
Table 4: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) |
| 3 | ~178 | - |
| 4 | ~148 | - |
| 5 | ~41 | - |
| 7 | ~118 | ~5.5 (olefinic) |
| 8 | ~145 | - |
| 9 | ~147 | - |
| 11 | ~116 | ~6.0 (olefinic) |
| 16 | ~75 | ~4.1 (methine) |
| 21 | ~180 | - |
| 24 | ~150 | ~4.7 (exomethylene) |
| 28 | ~110 | ~4.6 (exomethylene) |
| Me | ~15-30 | ~0.8-1.7 (singlets) |
Biological Activities and Signaling Pathways
This compound has been shown to possess a range of biological activities, with significant research focusing on its anti-cancer and anti-fibrotic properties. These effects are mediated through the modulation of several key signaling pathways.
Anti-Cancer Activity: Inhibition of the MEK/ERK Pathway
This compound has demonstrated potent anti-cancer effects, particularly in lung cancer models.[7] Mechanistic studies have revealed that it directly targets and inhibits MEK1/2, a key kinase in the MAPK/ERK signaling pathway.[8] This inhibition leads to a downregulation of downstream signaling, resulting in suppressed cell growth and proliferation, and induction of apoptosis.[7][9]
Experimental Protocol: Western Blot Analysis of MEK/ERK Pathway
-
Cell Culture and Treatment: Cancer cell lines (e.g., H460 and H1299) are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of MEK1/2 and ERK1/2.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. A decrease in the levels of phosphorylated MEK1/2 and ERK1/2 upon treatment with this compound indicates inhibition of the pathway.[8]
Anti-Fibrotic Activity: Modulation of the TGF-β/Smad and AMPK Pathways
This compound has shown significant anti-fibrotic effects in models of renal fibrosis.[1] It exerts these effects through the modulation of at least two key signaling pathways:
-
Inhibition of the TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine. This compound has been found to inhibit TGF-β1-induced activation of the Smad signaling pathway, a central mediator of fibrosis.[1] This leads to a reduction in the expression of fibrotic markers.
-
Activation of the AMPK Pathway: AMP-activated protein kinase (AMPK) is a key cellular energy sensor with anti-fibrotic properties. This compound has been shown to activate AMPK, which in turn can attenuate fibroblast activation and abnormal extracellular matrix remodeling.[10][11]
Experimental Protocol: Investigation of Anti-Fibrotic Effects
-
Cell Culture and Induction of Fibrosis: Renal fibroblast cell lines (e.g., NRK-49F) are treated with TGF-β1 to induce a fibrotic phenotype. Cells are co-treated with this compound.
-
Western Blot Analysis: Protein expression of key markers in the TGF-β/Smad pathway (e.g., phosphorylated Smad3) and the AMPK pathway (e.g., phosphorylated AMPK) is assessed by Western blotting as described previously.
-
Immunofluorescence: Cells can be stained for fibrotic markers such as alpha-smooth muscle actin (α-SMA) and fibronectin to visualize the effects of this compound on the extracellular matrix.
Experimental Workflow Summary
The overall process from raw material to purified compound and subsequent biological evaluation is summarized in the following workflow.
Conclusion
This compound stands out as a promising bioactive compound from Poria cocos with well-documented anti-cancer and anti-fibrotic properties. This guide provides a detailed framework for its isolation, purification, and characterization, which is crucial for advancing research and development in natural product-based therapeutics. The elucidation of its mechanisms of action through key signaling pathways opens avenues for the development of novel drugs targeting diseases such as cancer and fibrosis. Further research is warranted to fully explore the therapeutic potential of this compound in preclinical and clinical settings.
References
- 1. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]
- 3. This compound | C31H46O5 | CID 5471851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Poricoic acid AE | CAS:1159753-88-4 | Manufacturer ChemFaces [m.chemfaces.com]
- 5. Efficacy of Poria Cocos Extract on Sleep Quality Enhancement: A Clinical Perspective with Implications for Functional Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NP-MRD: Showing NP-Card for Poricoic acid CM (NP0007060) [np-mrd.org]
- 7. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound activates AMPK to attenuate fibroblast activation and abnormal extracellular matrix remodelling in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Poricoic Acid A: A Deep Dive into its Anticancer Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Poricoic acid A (PAA), a lanostane-type triterpenoid extracted from the fungus Poria cocos, has emerged as a promising natural compound with potent anticancer activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PAA's effects on cancer cells, with a focus on its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.
Core Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines. Furthermore, PAA has been shown to trigger autophagy and inhibit cell migration and invasion, suggesting its potential to suppress metastasis.
Inhibition of Cancer Cell Viability
PAA has demonstrated significant inhibitory effects on the viability of various cancer cell lines in a dose-dependent manner.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Incubation Time (h) | % Inhibition / Effect |
| H460 | Lung Cancer | CCK-8 | 100, 150, 200, 250 | 24 | Dose-dependent decrease in viability[1] |
| H1299 | Lung Cancer | CCK-8 | 100, 150, 200, 250 | 24 | Dose-dependent decrease in viability[1] |
| SKOV3 | Ovarian Cancer | CCK-8 | 30, 50, 80 | 24 | Dose-dependent decrease in viability[2][3] |
| HepG2 | Liver Cancer | Not Specified | Not Specified | Not Specified | Increased apoptosis[4] |
Induction of Apoptosis
A key mechanism of PAA's anticancer activity is the induction of apoptosis. This is characterized by the activation of caspases and alterations in apoptosis-related proteins.
Table 2: Pro-apoptotic Effects of this compound
| Cell Line | Cancer Type | Method | Concentration (µg/mL) | Key Findings |
| H460 | Lung Cancer | Flow Cytometry | 100, 150, 200, 250 | Dose-dependent increase in apoptotic cells[1] |
| H1299 | Lung Cancer | Flow Cytometry | 100, 150, 200, 250 | Dose-dependent increase in apoptotic cells[1] |
| SKOV3 | Ovarian Cancer | Flow Cytometry | 30, 50, 80 | Dose-dependent increase in apoptotic cells[2][5] |
| SKOV3 | Ovarian Cancer | Caspase Colorimetric Assay | Not Specified | Increased activity of caspase-3, -8, and -9[6][7] |
| HL-60 | Leukemia | Not Specified | Not Specified | Induces apoptosis through mitochondrial and death receptor pathways[6] |
| A549 | Lung Cancer | Not Specified | Not Specified | Enhances translocation of apoptosis-inducing factor (AIF)[6] |
Cell Cycle Arrest
PAA has been shown to impede the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[8][9] This effect is mediated by the downregulation of key cell cycle regulatory proteins.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Concentration (µg/mL) | Incubation Time (h) | % Cells in G2/M Phase |
| H460 | Lung Cancer | 100, 200 | 24 | Significant increase[8] |
| H1299 | Lung Cancer | 100, 200 | 24 | Significant increase[8] |
Table 4: Modulation of Cell Cycle-Related Proteins by this compound
| Cell Line | Cancer Type | Concentration (µg/mL) | Protein | Effect |
| H460 | Lung Cancer | 100, 200 | CDK1 | Decreased expression[8] |
| H1299 | Lung Cancer | 100, 200 | CDK1 | Decreased expression[8] |
| H460 | Lung Cancer | 100, 200 | Cyclin B1 | Decreased expression[8] |
| H1299 | Lung Cancer | 100, 200 | Cyclin B1 | Decreased expression[8] |
| H460 | Lung Cancer | 100, 200 | CDC25C | Decreased expression[8] |
| H1299 | Lung Cancer | 100, 200 | CDC25C | Decreased expression[8] |
Key Signaling Pathways Modulated by this compound
The anticancer effects of PAA are orchestrated through its modulation of several critical signaling pathways that govern cell survival, proliferation, and death.
MEK/ERK Signaling Pathway
In lung cancer cells, PAA has been found to directly target MEK1/2, a key component of the MAPK/ERK signaling pathway.[10][11] This interaction leads to the downregulation of the pathway, resulting in suppressed cell growth and proliferation.[9][11]
Caption: this compound inhibits the MEK/ERK signaling pathway.
mTOR/p70s6k Signaling Pathway
In ovarian cancer, PAA induces both apoptosis and autophagy by modulating the mTOR/p70s6k signaling axis.[2][5] PAA treatment leads to a reduction in the phosphorylation of both mTOR and its downstream effector p70s6k, without affecting their total protein levels.[2][6]
Caption: this compound induces apoptosis and autophagy via the mTOR/p70s6k pathway.
Other Implicated Pathways
Research also suggests the involvement of other signaling pathways in PAA's mechanism of action, including the PI3K/Akt and NF-κB pathways.[4][6][12] Further investigation is required to fully elucidate the intricate network of signaling events modulated by PAA in different cancer contexts.
Experimental Protocols
This section outlines the general methodologies for key experiments used to investigate the anticancer effects of this compound.
Cell Viability Assay (CCK-8)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., H460, H1299, SKOV3) in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 30, 50, 80, 100, 150, 200, 250 µg/mL) for 24 hours.[1][2]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13][14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]
-
Protocol:
-
Treat cancer cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cancer cells with this compound (e.g., 100 and 200 µg/mL) for 24 hours.[8]
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Lyse PAA-treated and control cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-MEK1/2, p-ERK1/2, p-mTOR, p-p70s6k, CDK1, Cyclin B1, CDC25C, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Overview
The following diagram illustrates a general workflow for investigating the anticancer mechanism of this compound.
Caption: General experimental workflow for PAA anticancer mechanism studies.
Conclusion
This compound exhibits significant anticancer potential through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways such as MEK/ERK and mTOR/p70s6k. Its multifaceted mechanism of action makes it a compelling candidate for further preclinical and clinical investigation as a novel therapeutic agent for various cancers. This guide provides a foundational understanding and practical protocols to aid researchers in advancing the study of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Tumor Apoptosis of Poriae cutis-Derived Lanostane Triterpenes by AKT/PI3K and MAPK Signaling Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Signaling pathways modulated by Poricoic acid A
An In-depth Technical Guide on the Core Signaling Pathways Modulated by Poricoic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PAA) is a lanostane-type triterpenoid isolated from the surface layer of the medicinal mushroom Poria cocos.[1] This natural compound has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.[2][3][4] The therapeutic potential of this compound stems from its ability to modulate a multitude of intracellular signaling pathways, thereby influencing key cellular processes such as cell growth, proliferation, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanisms of action for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies, illustrating the dose-dependent effects of this compound on different cell lines and in animal models.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µg/mL) | Incubation Time (h) | Viability Inhibition (%) | Reference |
| H460 (Lung Cancer) | 100 | 24 | ~40% | |
| H460 (Lung Cancer) | 200 | 24 | ~75% | |
| H1299 (Lung Cancer) | 100 | 24 | ~35% | |
| H1299 (Lung Cancer) | 200 | 24 | ~60% | |
| SKOV3 (Ovarian Cancer) | 30 | 24 | ~20% | [5] |
| SKOV3 (Ovarian Cancer) | 50 | 24 | ~40% | [5] |
| SKOV3 (Ovarian Cancer) | 80 | 24 | ~60% | [5] |
| NRK-49F (Renal Fibroblast) | 10 µM | Not Specified | No significant cytotoxicity | [4] |
| NRK-49F (Renal Fibroblast) | 15 µM | Not Specified | Significant reduction | [4] |
| NRK-49F (Renal Fibroblast) | 20 µM | Not Specified | Significant reduction | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution in Lung Cancer Cells (H460 & H1299)
| Treatment | Cell Cycle Phase | H460 (% of cells) | H1299 (% of cells) | Reference |
| Control | G0/G1 | ~60% | ~55% | |
| Control | S | ~25% | ~30% | |
| Control | G2/M | ~15% | ~15% | |
| PAA (100 µg/mL) | G2/M | Increased | Increased | |
| PAA (200 µg/mL) | G2/M | Significantly Increased | Significantly Increased |
Table 3: Effect of this compound on Apoptosis in Lung Cancer Cells (H460 & H1299)
| Cell Line | PAA Concentration (µg/mL) | Apoptosis Rate | Reference |
| H460 | 100 | Increased | |
| H460 | 150 | Increased | |
| H460 | 200 | Significantly Increased | |
| H460 | 250 | Significantly Increased | |
| H1299 | 100 | Increased | |
| H1299 | 150 | Increased | |
| H1299 | 200 | Significantly Increased | |
| H1299 | 250 | Significantly Increased |
Table 4: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Reference |
| Control | Not specified | ~1.5 | [5] |
| PAA | Reduced by ~70% | ~0.45 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies on this compound.
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on the viability of cancer cells.[5][6][7]
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank) x 100%.
Western Blot Analysis
This protocol is used to determine the expression levels of specific proteins in signaling pathways affected by this compound.[3][8][9]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.[4][10][11][12][13]
Materials:
-
Flow cytometer
-
Propidium iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
PBS
Procedure:
-
Culture cells and treat them with various concentrations of this compound for a specified duration.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Transwell Invasion Assay
This protocol is used to evaluate the effect of this compound on the invasive potential of cancer cells.[14][15][16][17]
Materials:
-
Transwell inserts with a porous membrane (8 µm pore size)
-
24-well plates
-
Matrigel
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate at 37°C for it to solidify.
-
Pre-starve the cells in a serum-free medium for 12-24 hours.
-
Resuspend the starved cells in a serum-free medium containing different concentrations of this compound.
-
Add 500 µL of complete medium (containing FBS) to the lower chamber of the 24-well plate.
-
Seed the cell suspension (e.g., 1x10⁵ cells in 200 µL) into the upper chamber of the inserts.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image the stained cells under a microscope and count the number of invading cells in several random fields.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple key signaling pathways. The following sections detail these pathways with corresponding diagrams generated using Graphviz (DOT language).
MEK/ERK Signaling Pathway
This compound has been shown to inhibit the proliferation of lung cancer cells by directly targeting and suppressing the ME.[2][18][19] This leads to the downregulation of the downstream effector ERK, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.[2]
Caption: this compound inhibits the MEK/ERK signaling pathway.
mTOR/p70S6K Signaling Pathway
In ovarian cancer cells, this compound induces apoptosis and autophagy by inhibiting the mTOR/p70S6K signaling axis.[2][5][20] This inhibition leads to a decrease in the phosphorylation of mTOR and its downstream target p70S6K, which are crucial for cell survival and proliferation.[2]
Caption: this compound induces autophagy and apoptosis via the mTOR/p70S6K pathway.
Gas6/Axl/NF-κB/Nrf2 Signaling Pathway
This compound, in combination with melatonin, has been shown to protect against the transition from acute kidney injury (AKI) to chronic kidney disease (CKD) by modulating the Gas6/Axl/NF-κB/Nrf2 signaling pathway.[21][22][23][24] This modulation helps in reducing oxidative stress and inflammation.[21]
References
- 1. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. ptglab.com [ptglab.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. youtube.com [youtube.com]
- 10. nanocellect.com [nanocellect.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 17. clyte.tech [clyte.tech]
- 18. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound enhances melatonin inhibition of AKI-to-CKD transition by regulating Gas6/AxlNFκB/Nrf2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. escholarship.org [escholarship.org]
The Multifaceted Biological Activities of Poricoic Acid A: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA) is a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (Wolfiporia cocos), which has been a staple in traditional Chinese medicine for centuries.[1][2] Modern pharmacological studies have begun to unravel the scientific basis for its therapeutic effects, revealing a compound with a wide spectrum of biological activities. PAA has demonstrated significant potential as an anti-cancer, anti-inflammatory, and organ-protective agent.[2][3] This in-depth technical guide provides a comprehensive review of the current literature on the biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anti-Cancer Activity
This compound has exhibited potent anti-tumor effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of cancer cell proliferation, migration, and invasion.[3][4][5][6]
Quantitative Data on Anti-Cancer Activity
The cytotoxic and anti-proliferative effects of this compound have been quantified in various studies, with IC50 values being a key metric.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Duration (hrs) | Reference |
| A549 | Lung Cancer | MTT Assay | > 100 | 48 | [7] |
| AZ-521 | - | MTT Assay | > 100 | 48 | [7] |
| CCRF-CEM | Leukemia | MTT Assay | > 40 | 72 | [7] |
| DU-145 | Prostate Cancer | MTT Assay | > 100 | 48 | [7] |
| HL-60 | Leukemia | MTT Assay | > 40 | 72 | [7] |
| HL-60 | Leukemia | MTT Assay | 38 | 48 | [8] |
| H460 | Lung Cancer | CCK-8 Assay | Not specified | 24 | [9] |
| H1299 | Lung Cancer | CCK-8 Assay | Not specified | 24 | [9] |
| SKOV3 | Ovarian Cancer | CCK-8 Assay | Dose-dependent | Not specified | [6] |
| T-ALL cells | T-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | Not specified | [10] |
Note: The concentrations for H460, H1299, and SKOV3 cells were reported in µg/mL in the source and have been noted as "Not specified" for µM conversion due to the lack of precise molecular weight application in the original text for this context.
Key Signaling Pathways in Anti-Cancer Activity
1. MEK/ERK Signaling Pathway in Lung Cancer:
This compound has been shown to directly target and inhibit MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway.[4][5] This inhibition suppresses lung cancer cell growth and proliferation.[4][5]
2. mTOR/p70S6K Signaling Axis in Ovarian Cancer:
In ovarian cancer cells, this compound induces apoptosis and autophagy by inhibiting the phosphorylation of mTOR and its downstream effector p70S6K.[6]
Experimental Protocols for Anti-Cancer Activity Assessment
1. Cell Viability and Cytotoxicity Assay (MTT/CCK-8):
-
Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active dehydrogenases convert a tetrazolium salt (MTT or WST-8) into a colored formazan product, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[7]
-
Add MTT or CCK-8 solution to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control.
-
2. Western Blot Analysis:
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Treat cells with this compound, then lyse the cells to extract total protein.
-
Quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-MEK, MEK, p-mTOR, mTOR, etc.).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
| Cell Line | Assay | Effect | Concentration | Reference |
| RAW 264.7 | NO Production | Significant decrease | 30 µg/mL | [11] |
| RAW 264.7 | NO Production | IC50 of 18.12 µM | - | [11] |
Key Signaling Pathway in Anti-inflammatory Activity
NF-κB/MAPK Signaling Pathway:
This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[12][13] This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Experimental Protocol for Anti-inflammatory Activity Assessment
Nitric Oxide (NO) Production Assay (Griess Test):
-
Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured colorimetrically.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Organ-Protective Activities
This compound has demonstrated significant protective effects on various organs, particularly the kidneys and heart, primarily through its anti-fibrotic, anti-oxidative, and anti-inflammatory actions.
Reno-protective Activity
PAA alleviates renal fibrosis by activating AMPK and inhibiting the Smad3 and Wnt/β-catenin signaling pathways.[1][14][15] It also protects against acute kidney injury by regulating the Gas6/Axl/NF-κB/Nrf2 axis.[7]
Cardio-protective Activity
In the context of myocardial infarction, this compound has been found to inhibit mitochondrial dysfunction by activating the AMPK/PGC-1α/SIRT3 signaling pathway, thereby reducing apoptosis in cardiomyocytes.[16]
General Experimental Workflow
The investigation of the biological activities of a natural compound like this compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
Conclusion
This compound is a promising natural compound with a diverse range of pharmacological activities. Its anti-cancer effects are mediated through the modulation of key signaling pathways such as MEK/ERK and mTOR/p70S6K, leading to the inhibition of cancer cell growth and survival. Its anti-inflammatory properties are attributed to the suppression of the NF-κB and MAPK pathways. Furthermore, its organ-protective effects, particularly in the kidney and heart, highlight its therapeutic potential for a broader range of diseases. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease models.
References
- 1. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (this compound(F)) | 天然产物 | MCE [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound Inhibits the NF- κ B/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound activates AMPK to attenuate fibroblast activation and abnormal extracellular matrix remodelling in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits mitochondrial dysfunction in myocardial infarction by activating SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
Poricoic Acid A: A Renaissance Molecule from Traditional Chinese Medicine for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA) is a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos (Fuling), a fungus that has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries.[1] Traditionally, Poria cocos has been prescribed for its diuretic, sedative, and tonic effects.[1] Modern pharmacological research has unveiled that PAA is a principal bioactive constituent, demonstrating a remarkable spectrum of activities, most notably potent anti-fibrotic effects in the kidney and significant anti-tumor properties.[2][3] This technical guide provides a comprehensive overview of the scientific evidence for PAA's therapeutic potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Quantitative Data on the Bioactivity of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various experimental models, providing a clear comparison of its effects across different biological contexts.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Biological Effect | Assay | Concentration / IC50 | Duration of Treatment | Reference |
| HepG2 (Human hepatocellular carcinoma) | Cytotoxicity | CCK-8 | IC50: 21.2 ± 1.5 µM | 48 hours | [4] |
| A549 (Human lung carcinoma) | Cytotoxicity | MTT | IC50: > 100 µM | 48 hours | [5] |
| AZ-521 (Human gastric adenocarcinoma) | Cytotoxicity | MTT | IC50: > 100 µM | 48 hours | [5] |
| H460 (Human non-small cell lung cancer) | Inhibition of Cell Viability | CCK-8 | Concentration-dependent decrease | 24 hours | [6] |
| H1299 (Human non-small cell lung cancer) | Inhibition of Cell Viability | CCK-8 | Concentration-dependent decrease | 24 hours | [6] |
| NRK-49F (Rat renal interstitial fibroblasts) | Attenuation of TGF-β1-induced fibrosis | Western Blot | 10 µM | 24 hours | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Mice | Unilateral Ureteral Obstruction (UUO) | 10 mg/kg/day | Oral gavage | 7 days | Significantly attenuated renal lesions and collagen deposition. | [2] |
| Rats | Cardiorenal Syndrome (STNx) | 10 mg/kg/day | Oral gavage | 8 weeks | Alleviated cardiac and renal function damage; reduced renal fibrosis. | [8] |
| Nude Mice | H460 Lung Cancer Xenograft | 10, 20, 30 mg/kg | Not specified | Not specified | Dose-dependent inhibition of tumor growth. | [9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways implicated in fibrosis and cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action of PAA.
Anti-Fibrotic Mechanisms
dot
Caption: PAA inhibits renal fibrosis by targeting the TGF-β/Smad3 and Wnt/β-catenin pathways.
dot
Caption: PAA activates AMPK to attenuate fibroblast activation and ECM remodelling.
dot
Caption: PAA alleviates renal fibrosis by inhibiting ER stress-mediated apoptosis.
Anti-Tumor Mechanisms
dot
References
- 1. researchgate.net [researchgate.net]
- 2. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Poricoic Acid A: A Comprehensive Technical Guide on its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poricoic acid A, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and multifaceted pharmacological effects. The document details its mechanisms of action, focusing on key signaling pathways, and presents relevant experimental methodologies for researchers in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a tetracyclic triterpenoid characterized by a lanostane skeleton. Its chemical structure has been elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Structure:
-
IUPAC Name: (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid[1]
-
Molecular Formula: C₃₁H₄₆O₅[1]
-
Molecular Weight: 498.7 g/mol [1]
-
CAS Number: 137551-38-3[1]
-
Appearance: Powder[2]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₆O₅ | [1] |
| Molecular Weight | 498.7 g/mol | [1] |
| CAS Number | 137551-38-3 | [1] |
| Appearance | Powder | [2] |
| Solubility | DMSO: 100 mg/mL (200.52 mM) | [4] |
| Purity | 95%~99% (Commercially available) | [2] |
Biological Activities and Mechanisms of Action
This compound has demonstrated a wide spectrum of pharmacological activities, making it a molecule of significant interest for therapeutic development. Its primary biological effects include anti-tumor, anti-inflammatory, and anti-fibrotic activities.
Anti-Tumor Activity
This compound has been shown to inhibit the growth of various cancer cell lines. Its anti-tumor effects are mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. One of the prominent mechanisms is the suppression of the MEK/ERK signaling pathway.
Signaling Pathway: MEK/ERK Inhibition by this compound
Caption: this compound inhibits the MEK/ERK signaling pathway.
Anti-Inflammatory and Anti-Fibrotic Activities
This compound exhibits potent anti-inflammatory and anti-fibrotic properties, particularly in the context of kidney disease.[5][6][7][8][9] Its mechanisms of action involve the modulation of the NF-κB/MAPK and AMPK/Smad3 signaling pathways.
Signaling Pathway: NF-κB/MAPK Inhibition by this compound
Caption: this compound inhibits the NF-κB and MAPK pathways.
Signaling Pathway: AMPK Activation and Smad3 Inhibition by this compound
Caption: this compound activates AMPK and inhibits Smad3.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the biological activities of this compound.
In Vitro Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
Experimental Workflow: CCK-8 Assay
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[1][2][10][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[1][2][11]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][10][11]
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.
Experimental Workflow: Colony Formation Assay
Caption: Workflow for the colony formation assay.
Detailed Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.[12]
-
Treatment: After 24 hours, treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[13]
-
Fixation: Wash the colonies with PBS and fix them with a fixing solution (e.g., methanol or 4% paraformaldehyde).
-
Staining: Stain the fixed colonies with a 0.5% crystal violet solution.[13]
-
Quantification: Count the number of colonies containing at least 50 cells.[13]
Western Blot Analysis for AMPK Activation
Western blotting is used to detect the phosphorylation status of AMPK, indicating its activation.
Detailed Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[14]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the level of phospho-AMPK to total AMPK.
In Vivo Animal Studies for Renal Fibrosis
Animal models are crucial for evaluating the therapeutic efficacy of this compound in a physiological setting.
Experimental Protocol Outline (Unilateral Ureteral Obstruction Model): [5]
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure: Induce unilateral ureteral obstruction (UUO) by ligating the left ureter. Sham-operated animals undergo the same procedure without ligation.
-
Treatment: Administer this compound (e.g., 10 or 20 mg/kg/day) or vehicle control via oral gavage daily.[9]
-
Duration: Continue the treatment for a specified period (e.g., 7 or 14 days).
-
Sample Collection: At the end of the experiment, euthanize the animals and collect kidney tissues and blood samples.
-
Analysis:
-
Histology: Perform H&E and Masson's trichrome staining on kidney sections to assess tissue morphology and collagen deposition.
-
Immunohistochemistry/Immunofluorescence: Stain for markers of fibrosis (e.g., α-SMA, fibronectin) and the signaling molecules of interest.
-
Western Blot/qPCR: Analyze the expression of key proteins and genes in the kidney tissue lysates.
-
Blood Chemistry: Measure serum creatinine and blood urea nitrogen (BUN) levels to assess kidney function.
-
Conclusion
This compound is a natural triterpenoid with significant therapeutic potential, demonstrated by its potent anti-tumor, anti-inflammatory, and anti-fibrotic activities. Its mechanisms of action, involving the modulation of critical signaling pathways such as MEK/ERK, NF-κB/MAPK, and AMPK/Smad3, provide a solid foundation for its further investigation as a lead compound in drug development. The experimental protocols outlined in this guide offer a practical framework for researchers to explore the multifaceted biological properties of this compound and to accelerate its translation into novel therapeutic strategies. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its safety and efficacy in clinical settings.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. toolsbiotech.com [toolsbiotech.com]
- 3. Poricoic acid AE | 1159753-88-4 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scienceopen.com [scienceopen.com]
- 9. This compound Protects Against High-Salt-Diet Induced Renal Fibrosis by Modulating Gut Microbiota and SCFA Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ptglab.com [ptglab.com]
- 12. Colony Formation [protocols.io]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Poricoic Acid A as a Modulator of the AMPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA), a tetracyclic triterpenoid isolated from the surface layer of the medicinal mushroom Poria cocos, has emerged as a significant modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] This technical guide provides an in-depth overview of the current understanding of PAA's interaction with the AMPK pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling cascades. The primary therapeutic context for PAA's AMPK-modulating activity is in the amelioration of renal fibrosis, with growing evidence of its potential in cardiovascular and metabolic diseases.[1][3][4]
Quantitative Data on this compound's Effect on the AMPK Signaling Pathway
The following tables summarize the quantitative data from various studies on the effects of this compound on the AMPK signaling pathway and its downstream targets.
Table 1: In Vitro Effects of this compound on AMPK Pathway Activation
| Cell Line | Treatment Conditions | PAA Concentration(s) | Key Findings | Reference(s) |
| NRK-49F (Rat renal fibroblasts) | TGF-β1 stimulation | 1-20 µM (10 µM optimal) | PAA activates AMPK in a dose-dependent manner. PAA at 10 µM significantly reverses TGF-β1-induced effects. | [5][6] |
| Primary Mouse Cardiomyocytes | Hypoxia | 5 and 10 µM | PAA activates the AMPK/PGC-1α/SIRT3 signaling pathway. | [3] |
| MPC5 (Mouse podocyte cell line) | High-glucose (HG) culture | Not specified | PAA treatment induces the phosphorylation of AMPKα. AMPK activation is implicated in the inhibitory effect of PAA on FUNDC1 phosphorylation. | [4] |
| HK-2 (Human renal tubular epithelial cells) | Hypoxia/Reoxygenation (H/R) or TGF-β1 | Not specified | PAA selectively inhibits Smad3 phosphorylation. | [7] |
Table 2: In Vivo Effects of this compound on the AMPK Pathway
| Animal Model | PAA Dosage | Duration of Treatment | Key Findings | Reference(s) |
| Unilateral Ureteral Obstruction (UUO) Rats | 10 mg/kg/day (i.g.) | 1 or 2 weeks | PAA attenuates renal fibroblast activation and interstitial fibrosis. | [8] |
| 5/6 Nephrectomy (Nx) Rats | Not specified | Not specified | PAA improves renal function and alleviates fibrosis by stimulating AMPK and inhibiting Smad3. | [1] |
| Cardiorenal Syndrome (CRS) Rats | 10 mg/kg/day (gavage) | 8 weeks | PAA alleviates renal fibrosis, potentially through AMPK activation and subsequent inhibition of Smad3. | [9] |
| Unilateral Ureteral Obstruction (UUO) Mice | 10 mg/kg | Not specified | PAA administration significantly alleviates renal lesions and collagen deposition. | [10] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments investigating the effects of this compound on the AMPK signaling pathway.
In Vitro Studies
1. Cell Culture and Treatment (NRK-49F cells)
-
Cell Line: NRK-49F (rat renal interstitial fibroblasts).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C in a 5% CO2 atmosphere.
-
This compound (PAA) Preparation: PAA is dissolved in a suitable solvent, such as DMSO, to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations (e.g., 1, 2, 5, 10, 15, and 20 µM).
-
Experimental Procedure: To induce fibrosis, NRK-49F cells are often treated with transforming growth factor-β1 (TGF-β1). Cells are pre-treated with various concentrations of PAA for a specified time (e.g., 24 hours) before or concurrently with TGF-β1 stimulation.[6]
2. Western Blot Analysis
-
Objective: To quantify the protein expression and phosphorylation status of key components of the AMPK signaling pathway (e.g., p-AMPK, AMPK, p-Smad3, Smad3).
-
Procedure:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: 20-30 µg of protein per lane is separated by 8-12% SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the proteins of interest (e.g., anti-p-AMPK, anti-AMPK, anti-p-Smad3, anti-Smad3). This is followed by incubation with a corresponding secondary antibody.
-
Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.
-
3. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of genes regulated by the AMPK pathway.
-
Procedure:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable reagent (e.g., TRIzol). The extracted RNA is then reverse-transcribed into cDNA.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
-
In Vivo Studies
1. Unilateral Ureteral Obstruction (UUO) Animal Model
-
Objective: To induce renal fibrosis in an animal model to study the therapeutic effects of PAA.
-
Animals: Male Sprague-Dawley rats or Kunming mice are commonly used.
-
Procedure:
-
Animals are anesthetized, and the left ureter is ligated at two points. Sham-operated animals undergo the same surgical procedure without ureteral ligation.
-
PAA Administration: PAA is administered daily by oral gavage at a dosage of, for example, 10 mg/kg/day for a period of 1 to 2 weeks.[8]
-
Sample Collection: At the end of the treatment period, animals are sacrificed, and kidney tissues are collected for histological analysis, Western blotting, and qRT-PCR.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: PAA activates AMPK, leading to the inhibition of Smad3 and activation of downstream targets.
Caption: General experimental workflows for in vitro and in vivo studies of PAA.
Mechanism of Action
This compound activates AMPK, a central regulator of cellular energy homeostasis. This activation appears to be a key mechanism through which PAA exerts its therapeutic effects, particularly in the context of renal fibrosis.[1] The activation of AMPK by PAA is dose-dependent.[1]
Upon activation, AMPK initiates a cascade of downstream signaling events:
-
Inhibition of the TGF-β/Smad3 Pathway: A primary mechanism of PAA's anti-fibrotic action is the AMPK-mediated inhibition of Smad3, a key transcription factor in the pro-fibrotic TGF-β signaling pathway.[1] PAA has been shown to selectively inhibit the phosphorylation of Smad3.[7]
-
Modulation of the PGC-1α/SIRT3 Axis: In the context of myocardial infarction, PAA activates the AMPK/PGC-1α/SIRT3 signaling pathway.[3] This pathway is crucial for mitochondrial biogenesis and function, suggesting a role for PAA in protecting against mitochondrial dysfunction.
-
Regulation of FUNDC1 and Mitophagy: PAA has been shown to regulate the phosphorylation of FUNDC1, a key protein involved in mitophagy, in an AMPKα-dependent manner.[4] This suggests that PAA can induce the selective removal of damaged mitochondria, a critical process for cellular health.
While some studies suggest that PAA may also influence other signaling pathways, such as NF-κB/MAPK and Wnt/β-catenin, the direct dependency of these effects on AMPK activation is still under investigation and appears to be context-dependent.[7][9][11]
Conclusion
This compound is a potent natural compound that modulates the AMPK signaling pathway, leading to a range of beneficial downstream effects. Its ability to activate AMPK and subsequently inhibit pro-fibrotic pathways and enhance mitochondrial function makes it a promising candidate for the development of novel therapeutics for renal fibrosis and potentially other metabolic and cardiovascular diseases. Further research is warranted to fully elucidate the quantitative aspects of PAA-AMPK interaction and to explore its full therapeutic potential in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound inhibits mitochondrial dysfunction in myocardial infarction by activating SIRT3 [jstage.jst.go.jp]
- 4. This compound ameliorates high glucose-induced podocyte injury by regulating the AMPKα/FUNDC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Combined melatonin and this compound inhibits renal fibrosis through modulating the interaction of Smad3 and β-catenin pathway in AKI-to-CKD continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Poricoic Acid A in Inhibiting the MEK/ERK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Poricoic acid A (PAA), a lanostane-type triterpenoid extracted from Poria cocos, and its significant role in the inhibition of the MEK/ERK signaling pathway. PAA has demonstrated notable anti-tumor effects, particularly in lung and ovarian cancers, by directly targeting key components of this critical cell signaling cascade.[1][2][3][4] This document collates quantitative data from various studies, details the experimental protocols used to ascertain these findings, and provides visual representations of the signaling pathways and experimental workflows.
Quantitative Data on the Efficacy of this compound
The anti-cancer effects of this compound have been quantified through a series of in vitro and in vivo experiments. The data presented below summarizes the key findings regarding its impact on cell viability, apoptosis, cell cycle, and tumor growth.
In Vitro Efficacy of this compound
Table 1: Effect of this compound on the Viability of Lung Cancer Cells (H460 & H1299) and Human Embryonic Lung Fibroblast (HELF) Cells [1][2]
| Cell Line | Concentration of PAA (µg/mL) | Cell Viability (%) |
| H460 | 0 (Control) | 100 |
| 100 | ~80 | |
| 150 | ~60 | |
| 200 | ~40 | |
| 250 | ~20 | |
| H1299 | 0 (Control) | 100 |
| 100 | ~75 | |
| 150 | ~55 | |
| 200 | ~35 | |
| 250 | ~15 | |
| HELF | 0 (Control) | 100 |
| Various Concentrations | No significant impact |
Table 2: Induction of Apoptosis in Lung Cancer Cells by this compound [1][2]
| Cell Line | Concentration of PAA (µg/mL) | Apoptosis Rate (%) |
| H460 | 0 (Control) | ~5 |
| 100 | ~15 | |
| 150 | ~25 | |
| 200 | ~40 | |
| 250 | ~60 | |
| H1299 | 0 (Control) | ~5 |
| 100 | ~20 | |
| 150 | ~35 | |
| 200 | ~50 | |
| 250 | ~70 |
Table 3: Effect of this compound on Cell Cycle Distribution in Lung Cancer Cells [2][5]
| Cell Line | Concentration of PAA (µg/mL) | G2/M Phase Arrest (%) |
| H460 | 0 (Control) | ~15 |
| 100 | ~30 | |
| 200 | ~50 | |
| H1299 | 0 (Control) | ~20 |
| 100 | ~40 | |
| 200 | ~65 |
Table 4: Inhibition of Ovarian Cancer Cell (SKOV3) Viability by this compound [3]
| Concentration of PAA (µg/mL) | Cell Viability (%) |
| 30 | Significantly decreased |
| 50 | Dose-dependent decrease |
| 80 | Stronger effect |
In Vivo Efficacy of this compound
Table 5: Effect of this compound on H460 Xenograft Tumor Growth in Nude Mice
| Treatment Group | Mean Tumor Volume by Day 14 (mm³) | Mean Tumor Weight at Endpoint |
| Vehicle | 570.83 ± 76.16 | Significantly higher than treated groups |
| PAA Treated | Significantly reduced | Significantly reduced |
Table 6: Effect of this compound on SKOV3 Xenograft Tumor Growth in Nude Mice [3]
| Treatment Group | Tumor Weight Reduction (%) |
| PAA Treated | ~70% (P<0.05) |
The MEK/ERK Signaling Pathway and Its Inhibition by this compound
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade, is a crucial signaling pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. This compound has been shown to directly target and inhibit MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway.[2][4]
Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on this compound.
Cell Culture and PAA Treatment
-
Cell Lines: Human lung cancer cell lines H460 and H1299, and human ovarian cancer cell line SKOV3 were used.[2][3] Human embryonic lung fibroblast (HELF) cells were used as a non-cancerous control.[1][2]
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
PAA Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells were treated with various concentrations of PAA for specified durations (e.g., 24 hours).[1][2]
Cell Viability Assay (CCK-8 Assay)
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay to determine cell viability.
Apoptosis Analysis (Flow Cytometry)
-
Cell Preparation: Cells were seeded in 6-well plates and treated with PAA for 24 hours.
-
Staining: Cells were harvested, washed with PBS, and then resuspended in binding buffer. Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells.[2]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation: Cells were treated with PAA for 24 hours.
-
Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.
-
Staining: Fixed cells were washed and then stained with a solution containing PI and RNase A.
-
Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.[2][5]
Western Blot Analysis
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., MEK, p-MEK, ERK, p-ERK, CDC25C, p27) overnight at 4°C.[2] Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Nude mice were used for the xenograft models.[3]
-
Tumor Cell Implantation: H460 or SKOV3 cells were subcutaneously injected into the flanks of the mice.[3]
-
PAA Administration: Once tumors reached a palpable size, mice were randomly assigned to treatment groups and administered PAA (e.g., by gavage) or a vehicle control.[6]
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
Conclusion
This compound demonstrates significant potential as a therapeutic agent for cancers characterized by an overactive MEK/ERK signaling pathway. Its ability to directly inhibit MEK1/2, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth, has been substantiated by robust in vitro and in vivo data. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of PAA as a novel anti-cancer drug. Further research is warranted to fully elucidate its clinical potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
Poricoic Acid A: A Potent Modulator of the TGF-β/Smad Signaling Cascade in Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Poricoic acid A (PAA), a lanostane-type triterpenoid isolated from the fungus Poria cocos, has emerged as a promising natural compound with significant anti-fibrotic properties. Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ scarring and functional impairment. The transforming growth factor-beta (TGF-β) signaling pathway, particularly the canonical Smad cascade, is a central driver of the fibrotic process. This technical guide provides a comprehensive overview of the effects of this compound on the TGF-β/Smad signaling pathway, detailing its mechanism of action, presenting quantitative data from key studies, outlining experimental protocols, and visualizing the involved molecular interactions.
Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for collagens and fibronectin.
This compound has been shown to exert its anti-fibrotic effects by intervening at a critical juncture of this cascade. Evidence suggests that PAA selectively inhibits the phosphorylation of Smad3, a key downstream mediator of TGF-β1-induced fibrogenesis.[1][2] Some studies indicate that PAA may achieve this by disrupting the interaction of Smad3 with the TGF-β type I receptor (TβRI) and the Smad anchor for receptor activation (SARA).[1][2] By preventing Smad3 phosphorylation, PAA effectively blocks the downstream signaling events that lead to the transcription of pro-fibrotic genes.
Furthermore, the inhibitory effects of PAA are not limited to the canonical Smad pathway. Research has demonstrated that PAA also modulates other signaling pathways that crosstalk with the TGF-β cascade, including the mitogen-activated protein kinase (MAPK) and PDGF-C signaling pathways, contributing to its overall anti-fibrotic efficacy.[3][4][5][6][7]
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on the TGF-β/Smad pathway and related fibrotic processes have been quantified in several in vitro studies. The following tables summarize key findings from studies utilizing renal cell lines, which are common models for studying fibrosis.
Table 1: Effect of this compound on TGF-β1-Induced Proliferation in NRK-49F Cells
| Treatment Group | Concentration of PAA | Cell Proliferation (Relative to Control) | Reference |
| Control | - | 1.0 | [6] |
| TGF-β1 | - | ~2.5 | [6] |
| TGF-β1 + PAA | 10 µM | ~1.5 | [6] |
Data are estimated from graphical representations in the cited literature and presented as approximate fold changes.
Table 2: Dose-Dependent Effect of this compound on TGF-β1-Induced Changes in Fibrotic Markers in HK-2 Cells
| Treatment Group | α-SMA Expression (Relative to TGF-β1) | E-cadherin Expression (Relative to TGF-β1) | Reference |
| TGF-β1 + PAA (10 µM) | Decreased | Increased | [8] |
| TGF-β1 + PAA (50 µM) | Further Decreased | Further Increased | [8] |
| TGF-β1 + PAA (100 µM) | Markedly Decreased | Markedly Increased | [8] |
This table represents the qualitative trend observed in the study, as precise numerical values were not provided in the abstract.
Table 3: Effect of this compound on Smad3 Phosphorylation in TGF-β1-treated NRK-49F Cells
| Treatment Group | p-Smad3 Levels (Relative to Control) | Reference |
| Control | Baseline | [5] |
| TGF-β1 | Significantly Increased | [5] |
| TGF-β1 + PAA (10 µM) | Significantly Decreased (compared to TGF-β1) | [5] |
This table summarizes the observed effects from Western blot analyses.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound and the TGF-β/Smad pathway.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions:
-
Treatment Protocol:
-
Cells are seeded and grown to approximately 50-70% confluency.
-
To synchronize the cells, they are serum-starved for 12-24 hours in a medium containing 0.1% FBS.[9]
-
Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.[8]
-
Following pre-treatment, cells are stimulated with recombinant TGF-β1 (typically 2-10 ng/mL) for the desired time period (e.g., 24-48 hours).[9][10][11]
-
Western Blotting for Protein Expression Analysis
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
The lysate is centrifuged, and the supernatant containing the protein is collected.
-
-
Quantification and Electrophoresis:
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (typically 20-30 µg) are loaded onto SDS-PAGE gels.
-
-
Transfer and Immunoblotting:
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies (e.g., anti-p-Smad3, anti-Smad3, anti-α-SMA, anti-E-cadherin, anti-GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software, with GAPDH often used as a loading control.
-
Cell Proliferation Assay (CCK-8 Assay)
-
Procedure:
-
Cells are seeded in 96-well plates and subjected to the treatment protocol as described above.
-
After the treatment period, the medium is replaced with a fresh medium containing Cell Counting Kit-8 (CCK-8) solution.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: TGF-β/Smad signaling cascade and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for fibrotic diseases through its targeted inhibition of the TGF-β/Smad signaling pathway. Its ability to selectively block Smad3 phosphorylation and modulate associated signaling cascades provides a strong rationale for its further investigation in preclinical and clinical settings. The data and protocols summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the anti-fibrotic properties of this compound and its derivatives. Future research should focus on elucidating the precise molecular interactions of PAA with its targets, optimizing its bioavailability, and evaluating its efficacy in a broader range of in vivo fibrosis models.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined melatonin and this compound inhibits renal fibrosis through modulating the interaction of Smad3 and β-catenin pathway in AKI-to-CKD continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lefty-1 alleviates TGF-β1-induced fibroblast–myofibroblast transdifferentiation in NRK-49F cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Poricoic acid A suppresses TGFβ1induced renal fibrosis and p...: Ingenta Connect [ingentaconnect.com]
- 8. This compound attenuated TGF-β1-induced epithelial-mesenchymal transition in renal tubular epithelial cells through SPRY2/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Culture and Treatment [bio-protocol.org]
- 11. Kidney tubular epithelial cells control interstitial fibroblast fate by releasing TNFAIP8-encapsulated exosomes - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Poricoic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poricoic acid A (PAA), a tetracyclic triterpenoid isolated from the fungus Poria cocos, has demonstrated significant anti-inflammatory and anti-fibrotic properties in a variety of preclinical models. This technical guide provides an in-depth overview of the current understanding of PAA's mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways involved. The evidence presented herein highlights the potential of PAA as a therapeutic agent for inflammatory and fibrotic diseases, particularly those affecting the kidneys.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases, including chronic kidney disease (CKD), cardiovascular disease, and cancer. This compound has emerged as a promising natural compound with potent anti-inflammatory effects.[1] PAA has been shown to modulate multiple signaling pathways central to the inflammatory process, thereby reducing the production of pro-inflammatory mediators and mitigating tissue damage.[2] This guide will explore the molecular mechanisms underlying PAA's anti-inflammatory activity and provide a comprehensive resource for researchers interested in its therapeutic development.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line | Stimulus | PAA Concentration | Measured Effect | Result | Reference |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 30 µg/mL | Nitric Oxide (NO) Production | Significantly decreased to 47% of LPS-treated group | [3] |
| NRK-49F rat renal fibroblasts | Transforming Growth Factor-β1 (TGF-β1) | 10 µM | Extracellular Matrix (ECM) Accumulation, Fibrosis Formation, Proliferation | Attenuated TGF-β1-induced effects | [4] |
| Hypoxia/reoxygenation (H/R)-induced NRK-52E cells | Hypoxia/reoxygenation | 10 µM | NF-κB nuclear translocation | Reduced the level of NF-κB that transferred into the nucleus | [5][6] |
| Hypoxia-induced mouse primary cardiomyocytes | Hypoxia | Not specified | Cardiomyocyte injury | Significantly improved | [7] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | PAA Dosage | Measured Effect | Result | Reference |
| Cardiorenal Syndrome (CRS) rats | 10 mg/kg/day (gavage) for 8 weeks | Renal levels of IL-1β and IL-6 | Significantly downregulated | [2][8] |
| Cardiorenal Syndrome (CRS) rats | 10 mg/kg/day (gavage) for 8 weeks | Renal levels of IL-10 | Significantly upregulated | [2][8] |
| Unilateral Ureteral Obstruction (UUO) mice | 10 mg/kg | Inflammatory cell infiltration and collagen deposition | Significantly attenuated | [9] |
| Ischemia-reperfusion injury (IRI) rodent model (in combination with Melatonin) | 10 mg/kg/day (i.g.) | Serum creatinine and urea levels | Significantly mitigated the increase | [5] |
| High-salt diet-induced CKD in Kunming mice | 20 mg/kg·bw (oral gavage) | Kidney index and urinary protein levels | Decreased | [10] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. These include the NF-κB/MAPK, TGF-β/Smad, AMPK, and Endoplasmic Reticulum Stress (ERS)-mediated apoptosis pathways.
NF-κB/MAPK Signaling Pathway
The NF-κB and MAPK pathways are central regulators of inflammation. PAA has been shown to inhibit the activation of these pathways, leading to a reduction in the expression of pro-inflammatory cytokines.[2][8]
TGF-β/Smad and PDGF-C Signaling Pathways
In the context of renal fibrosis, PAA has been shown to suppress TGF-β1-induced fibroblast activation and ECM deposition by inhibiting the PDGF-C, Smad3, and MAPK signaling pathways.[4]
AMPK Signaling Pathway
PAA is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11] AMPK activation by PAA can attenuate fibroblast activation and abnormal extracellular matrix remodeling.[5][10]
Endoplasmic Reticulum Stress (ERS)-Mediated Apoptosis Pathway
PAA has been found to attenuate renal fibrosis by inhibiting endoplasmic reticulum stress (ERS)-mediated apoptosis. It specifically targets the PERK-eIF2α-ATF4-CHOP signaling pathway.[9]
Experimental Protocols
This section outlines the general methodologies employed in the studies cited. For specific details, please refer to the original publications.
In Vitro Studies
-
Cell Culture:
-
RAW 264.7 murine macrophage cells: Cultured to assess anti-inflammatory activity, particularly the inhibition of nitric oxide production upon stimulation with lipopolysaccharide (LPS).[3]
-
NRK-49F rat renal interstitial fibroblasts: Utilized to model renal fibrosis. Cells are typically stimulated with TGF-β1 to induce fibrotic changes, and the effects of PAA on ECM protein expression and cell proliferation are measured.[4]
-
NRK-52E rat renal tubular epithelial cells: Employed in hypoxia/reoxygenation models to study ischemic kidney injury.[5]
-
Mouse primary cardiomyocytes: Used in hypoxia-induced models to investigate the protective effects of PAA in myocardial infarction.[7]
-
-
Key Assays:
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Western Blotting: Used to determine the protein expression levels of key signaling molecules in the NF-κB/MAPK, TGF-β/Smad, AMPK, and ERS pathways.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the levels of cytokines such as IL-1β, IL-6, and IL-10 in cell culture supernatants or tissue homogenates.[2]
-
Cell Viability and Proliferation Assays (e.g., MTT, CCK-8, 5-ethynyl-2'-deoxyuridine staining): To assess the cytotoxicity of PAA and its effect on cell proliferation.[4]
-
Immunofluorescence Staining: To visualize the localization of proteins, such as the nuclear translocation of NF-κB.
-
In Vivo Studies
-
Animal Models:
-
Cardiorenal Syndrome (CRS) Rat Model: Induced by subtotal nephrectomy (STNx) to investigate the effects of PAA on the interplay between heart and kidney dysfunction.[2][8]
-
Unilateral Ureteral Obstruction (UUO) Mouse Model: A common model for studying renal fibrosis.[9]
-
Ischemia-Reperfusion Injury (IRI) Rodent Model: Used to mimic acute kidney injury.[5]
-
High-Salt Diet-Induced Chronic Kidney Disease (CKD) Mouse Model: To study the impact of diet on kidney disease and the protective effects of PAA.[10]
-
-
Key Procedures:
-
Drug Administration: PAA is typically administered via oral gavage or intraperitoneal injection.
-
Histological Analysis (HE and Masson's Trichrome Staining): To assess tissue morphology, inflammatory cell infiltration, and the degree of fibrosis in kidney tissue.[9]
-
Biochemical Analysis: Measurement of serum creatinine, blood urea nitrogen (BUN), and urinary protein levels to evaluate kidney function.[2][5]
-
Echocardiography: To assess cardiac function in the CRS model.[2]
-
Conclusion and Future Directions
This compound has consistently demonstrated potent anti-inflammatory and anti-fibrotic activities across a range of preclinical models. Its ability to modulate multiple key signaling pathways, including NF-κB/MAPK, TGF-β/Smad, AMPK, and ERS-mediated apoptosis, underscores its potential as a multi-target therapeutic agent. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development.
Future studies should focus on elucidating the precise molecular targets of PAA, its pharmacokinetic and pharmacodynamic profiles, and its long-term safety and efficacy in more complex disease models. Clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with inflammatory and fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (this compound(F)) | 天然产物 | MCE [medchemexpress.cn]
- 7. This compound inhibits mitochondrial dysfunction in myocardial infarction by activating SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protects Against High-Salt-Diet Induced Renal Fibrosis by Modulating Gut Microbiota and SCFA Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Poricoic Acid A: A Deep Dive into its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA), a triterpenoid compound isolated from the fungus Poria cocos, has garnered significant attention for its diverse pharmacological activities. Emerging research has illuminated its profound effects on cellular metabolism, positioning it as a molecule of interest for therapeutic development in various diseases, including metabolic disorders, cancer, and fibrosis. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on cellular metabolism, focusing on its modulation of key signaling pathways and the resulting downstream effects on glycolysis, the tricarboxylic acid (TCA) cycle, and lipid metabolism. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Modulation of AMPK and mTOR Signaling
The primary mechanism through which this compound exerts its influence on cellular metabolism is by modulating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways. These two pathways are central regulators of cellular energy homeostasis and growth.
AMPK Activation: this compound has been identified as an activator of AMPK.[1][2] AMPK acts as a cellular energy sensor; it is activated under conditions of low ATP and high AMP levels. Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP (such as glycolysis and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (such as protein and lipid synthesis).
mTOR Inhibition: Conversely, this compound has been shown to inhibit the mTOR signaling pathway, particularly the mTORC1 complex.[3][4] mTOR is a key regulator of cell growth, proliferation, and survival. It integrates signals from growth factors and nutrient availability to promote anabolic processes. By inhibiting mTOR, this compound effectively puts a brake on energy-consuming processes, synergizing with its AMPK-activating effect to shift the cell towards a state of energy conservation and catabolism.
The interplay between AMPK activation and mTOR inhibition by this compound is a critical aspect of its metabolic regulatory function. Activated AMPK can directly phosphorylate and inhibit components of the mTORC1 pathway, providing a direct link between these two master regulators.
Impact on Core Metabolic Pathways
The modulation of the AMPK/mTOR axis by this compound has significant downstream consequences for the core metabolic pathways of the cell.
Glycolysis and the Tricarboxylic Acid (TCA) Cycle
While direct quantitative data on the effects of this compound on glycolytic flux and TCA cycle intermediates are still emerging in the scientific literature, the known effects of AMPK activation and mTOR inhibition allow for well-supported inferences. Activation of AMPK is known to enhance glucose uptake and glycolysis to accelerate ATP production.
Expected Effects on Glycolysis:
-
Increased Glucose Uptake: AMPK activation is known to promote the translocation of glucose transporters (e.g., GLUT4) to the cell membrane, thereby increasing glucose uptake.
-
Enhanced Glycolytic Rate: AMPK can phosphorylate and activate key glycolytic enzymes, such as phosphofructokinase 2, leading to an increased rate of glycolysis.
-
Modulation of Lactate Production: The fate of pyruvate, the end product of glycolysis, can be influenced. Under conditions of high glycolytic flux, an increase in lactate production might be observed.
Expected Effects on the TCA Cycle:
-
Increased Anaplerosis: To sustain an active TCA cycle for ATP production, an increased influx of intermediates (anaplerosis) would be expected.
-
Altered Intermediate Levels: The levels of specific TCA cycle intermediates, such as citrate, may be altered as they are utilized for other biosynthetic pathways, a process that is inhibited by AMPK.
Further research employing techniques such as Seahorse XF analysis to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), as well as metabolomic analysis of TCA cycle intermediates, is necessary to provide precise quantitative data on the effects of this compound in these areas.
Lipid Metabolism
The impact of this compound on lipid metabolism is more clearly documented, with studies pointing towards a role in inhibiting lipid accumulation and promoting fatty acid oxidation.
Inhibition of Lipid Synthesis:
-
AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.
-
Inhibition of the mTOR pathway also contributes to the suppression of lipogenesis.
Promotion of Fatty Acid Oxidation:
-
By inhibiting ACC, AMPK activation leads to decreased levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). This relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria for β-oxidation.
Effects on Cholesterol Synthesis:
-
The regulation of cholesterol synthesis by this compound is an area requiring further investigation. However, AMPK activation has been linked to the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthetic pathway.
The following table summarizes the expected quantitative effects of this compound on lipid metabolism based on its known mechanisms of action.
| Metabolic Parameter | Expected Effect of this compound | Rationale |
| Intracellular Lipid Droplets | Decrease | Inhibition of fatty acid synthesis (via ACC inhibition) and promotion of fatty acid oxidation. |
| Fatty Acid Synthesis Rate | Decrease | Direct inhibition of ACC by AMPK phosphorylation. |
| Fatty Acid Oxidation Rate | Increase | Relief of CPT1 inhibition due to decreased malonyl-CoA levels. |
| Cellular Cholesterol Levels | Decrease (Hypothesized) | Potential inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis, downstream of AMPK activation. Further direct evidence is required. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
References
Poricoic Acid A: A Comprehensive Technical Guide to its Natural Sources, Derivatives, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Poricoic acid A, a prominent lanostane-type triterpenoid. It details its primary natural sources, known derivatives, and significant biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.
Natural Sources of this compound
The principal natural source of this compound is the medicinal fungus Poria cocos (syn. Wolfiporia cocos), a wood-decaying fungus belonging to the Polyporaceae family.[1][2][3] The sclerotium of this fungus, known as "Fuling" in traditional Chinese medicine, is rich in various triterpenoids, with this compound being one of the major bioactive constituents.[4][5]
Co-occurring Triterpenoids in Poria cocos
This compound is found alongside a variety of other structurally related triterpenoids in Poria cocos. Understanding these co-occurring compounds is crucial for isolation and purification processes.
| Compound Name | Molecular Formula | Reference |
| Poricoic acid B | C31H46O5 | [1][6] |
| Dehydrotumulosic acid | C31H48O4 | [1] |
| Polyporenic acid C | C31H48O4 | [1] |
| 3-epi-Dehydrotumulosic acid | C31H48O4 | [1] |
| Dehydropachymic acid | C31H48O4 | [1] |
| Dehydrotrametenolic acid | C31H48O4 | [1] |
| Dehydroeburicoic acid | C31H48O3 | [1] |
| Pachymic acid | C33H52O5 | [6] |
| Tumulosic acid | C31H50O4 | [6] |
Derivatives of this compound
Both naturally occurring and synthetic derivatives of this compound have been identified and studied, primarily to explore their potential as therapeutic agents.
Natural Derivatives and Related Compounds
Several other poricoic acids have been isolated from Poria cocos, which can be considered natural derivatives or closely related compounds.
| Compound Name | Molecular Formula | Note | Reference |
| Poricoic acid B | C31H46O5 | Isomer of this compound | [1][6] |
| Poricoic acid ZC | Not specified | Novel RAS inhibitor | [7] |
| Poricoic acid ZD | Not specified | Novel RAS inhibitor | [7] |
| Poricoic acid ZE | Not specified | Novel RAS inhibitor | [7] |
| Poricoic acid ZG | Not specified | Novel RAS inhibitor | [7] |
| Poricoic acid ZH | Not specified | Novel RAS inhibitor | [7] |
Synthetic Derivatives
Derivatization of this compound and other triterpenes from Poria cocos has been performed to investigate structure-activity relationships, particularly for cytotoxic activities.
| Derivative Type | Parent Compound | Modification | Reference |
| Methyl esters | Lanostane-type triterpene acids from Poria cocos | Esterification of carboxylic acid groups | [6] |
| Hydroxy derivatives | Lanostane-type triterpene acids from Poria cocos | Introduction of hydroxyl groups | [6] |
| Poricotriol A | This compound | Hydroxylation | [6] |
The cytotoxic activities of some of these derivatives have been evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Poricotriol A | HL-60 (Leukemia) | 1.2 | [6] |
| Poricotriol A | A549 (Lung Cancer) | 5.5 | [6] |
| Poricotriol A | CRL1579 (Melanoma) | 3.8 | [6] |
| Poricotriol A | NIH:OVCAR-3 (Ovarian Cancer) | 4.1 | [6] |
| Poricotriol A | SK-BR-3 (Breast Cancer) | 4.9 | [6] |
| Poricotriol A | DU145 (Prostate Cancer) | 2.7 | [6] |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. These activities are mediated through the modulation of several key signaling pathways.
MEK/ERK Signaling Pathway
This compound has been shown to inhibit the proliferation of lung cancer cells by directly targeting and downregulating the MEK/ERK signaling pathway.[4][5][8]
Caption: Inhibition of the MEK/ERK signaling pathway by this compound.
AMPK Signaling Pathway
This compound activates AMP-activated protein kinase (AMPK), which plays a role in attenuating fibroblast activation and extracellular matrix remodeling in renal fibrosis.[9]
References
- 1. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toolsbiotech.com [toolsbiotech.com]
- 3. This compound | C31H46O5 | CID 5471851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 137551-38-3 | this compound [phytopurify.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Early-Stage Research on Poricoic Acid A's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA), a lanostane-type triterpenoid isolated from the medicinal mushroom Poria cocos, has emerged as a promising candidate in early-stage drug discovery. Possessing a range of pharmacological activities, PAA has demonstrated significant potential in preclinical models of renal fibrosis, various cancers, and inflammatory conditions. This technical guide provides an in-depth overview of the current state of early-stage research into the therapeutic potential of this compound, with a focus on its mechanisms of action, experimental validation, and future directions.
Anti-Fibrotic Potential in Renal Disease
Chronic kidney disease (CKD) is often characterized by the progressive development of renal fibrosis, leading to a decline in renal function.[1] Several studies have highlighted the potent anti-fibrotic effects of this compound in models of renal disease.
Mechanism of Action
This compound appears to exert its anti-fibrotic effects through the modulation of multiple signaling pathways implicated in the pathogenesis of renal fibrosis.
-
Inhibition of PDGF-C, Smad3, and MAPK Pathways: In a model of TGF-β1-induced renal fibrosis in NRK-49F rat renal interstitial fibroblasts, PAA was shown to suppress the accumulation of extracellular matrix (ECM) and inhibit fibroblast proliferation.[2] Mechanistically, PAA treatment significantly reversed the TGF-β1-induced expression of platelet-derived growth factor C (PDGF-C) and the phosphorylation of Smad3, ERK1/2, and p38 MAPK.[2]
-
Attenuation of Endoplasmic Reticulum Stress-Mediated Apoptosis: In a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis, PAA administration significantly alleviated renal lesions and collagen deposition.[1] The underlying mechanism was linked to the inhibition of endoplasmic reticulum (ER) stress-mediated apoptosis, as evidenced by the downregulation of key ER stress markers.[1]
-
Modulation of Wnt/β-catenin and AMPK Pathways: Other studies have indicated that PAA exerts its renoprotective effects by inhibiting the Wnt/β-catenin signaling pathway and activating the AMP-activated protein kinase (AMPK) pathway.[2]
Quantitative Data Summary
| Cell Line/Animal Model | Treatment/Inducer | PAA Concentration/Dose | Observed Effect | Reference |
| NRK-49F cells | TGF-β1 | 1-20 µM | Dose-dependent reduction in cell viability, with 10 µM being the optimal non-toxic concentration. | [2] |
| NRK-49F cells | TGF-β1 | 10 µM | Attenuated TGF-β1-induced ECM accumulation and proliferation. | [2] |
| UUO Mice | UUO | 10 mg/kg/day (oral gavage) | Significantly alleviated renal lesions and collagen deposition. | [1] |
Experimental Protocols
1.3.1. In Vitro Model of Renal Fibrosis
-
Cell Culture: NRK-49F rat renal interstitial fibroblasts are cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.[2]
-
Induction of Fibrosis: To induce a fibrotic phenotype, cells are treated with transforming growth factor-β1 (TGF-β1).[2]
-
PAA Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration.[2]
-
Assessment of Fibrosis:
-
Western Blotting: Protein expression of key fibrosis markers (e.g., collagen I, α-SMA, fibronectin) and signaling molecules (e.g., p-Smad3, p-ERK, p-p38) is analyzed.[2]
-
Cell Proliferation Assay (CCK-8): Cell viability and proliferation are quantified to assess the effect of PAA on fibroblast growth.[2]
-
1.3.2. In Vivo Model of Renal Fibrosis (Unilateral Ureteral Obstruction - UUO)
-
Animal Model: Male mice or rats are subjected to unilateral ureteral obstruction, a surgical procedure that induces progressive renal fibrosis.[1]
-
PAA Administration: PAA is administered daily via oral gavage at a specified dose for a defined period following the UUO surgery.[1]
-
Evaluation of Renal Fibrosis:
-
Histology: Kidney tissue sections are stained with Masson's trichrome or Sirius red to visualize and quantify collagen deposition.
-
Immunohistochemistry: Expression of fibrosis-related proteins is assessed in kidney tissue sections.
-
Biochemical Analysis: Serum creatinine and blood urea nitrogen (BUN) levels are measured to evaluate renal function.
-
Signaling Pathway and Experimental Workflow Diagrams
Anticancer Activity
This compound has demonstrated promising anticancer effects in preclinical models of lung and ovarian cancer, primarily through the induction of apoptosis and cell cycle arrest.
Mechanism of Action
-
Inhibition of MEK/ERK Signaling Pathway in Lung Cancer: In H460 and H1299 lung cancer cells, PAA was found to directly target and inhibit MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway. This resulted in suppressed cell growth and proliferation, induction of apoptosis, and cell cycle arrest at the G2/M phase.
-
Modulation of mTOR/p70S6K Signaling Axis in Ovarian Cancer: In the SKOV3 ovarian cancer cell line, PAA suppressed cell viability, migration, and invasion in a dose-dependent manner. Mechanistically, PAA treatment led to an increased ratio of LC3-II/LC3-I, a marker of autophagosome formation, and inhibited the phosphorylation of mTOR and p70S6K.
Quantitative Data Summary
| Cell Line/Animal Model | PAA Concentration/Dose | Observed Effect | Reference |
| H460 & H1299 Lung Cancer Cells | Various concentrations | Significant inhibition of cell growth, induction of apoptosis, and G2/M cell cycle arrest. | |
| Lung Cancer Xenograft Model | 10, 20, 30 mg/kg | Dose-dependent inhibition of tumor growth. | |
| SKOV3 Ovarian Cancer Cells | 30, 50, 80 µg/mL | Dose-dependent suppression of cellular viability, migration, and invasion. | |
| Ovarian Cancer Xenograft Model | Not specified | Reduced xenograft tumor weight by 70%. |
Experimental Protocols
2.3.1. In Vitro Anticancer Assays
-
Cell Lines: Human lung cancer cell lines (H460, H1299) and ovarian cancer cell line (SKOV3).
-
Cell Viability Assay (CCK-8): To determine the cytotoxic effects of PAA on cancer cells.
-
Colony Formation Assay: To assess the long-term proliferative capacity of cancer cells after PAA treatment.
-
Flow Cytometry: To analyze cell cycle distribution and quantify apoptosis (e.g., using Annexin V/PI staining).
-
Western Blotting: To measure the expression and phosphorylation status of key proteins in the MEK/ERK and mTOR/p70S6K pathways.
-
Transwell Migration and Invasion Assays: To evaluate the effect of PAA on the migratory and invasive potential of cancer cells.
2.3.2. In Vivo Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., H460 or SKOV3) are subcutaneously injected into the flanks of the mice.
-
PAA Treatment: Once tumors reach a palpable size, mice are treated with PAA (e.g., via intraperitoneal injection or oral gavage) at various doses.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and subjected to histological and immunohistochemical analysis.
Signaling Pathway and Experimental Workflow Diagrams
Anti-Inflammatory Effects
This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB/MAPK signaling pathway.
Mechanism of Action
In a rat model of cardiorenal syndrome, PAA treatment was found to inhibit the activation of the NF-κB/MAPK signaling pathway in renal tissue. This was associated with a reduction in the levels of pro-inflammatory cytokines IL-1β and IL-6, and an increase in the anti-inflammatory cytokine IL-10.
Quantitative Data Summary
| Animal Model | PAA Dose | Observed Effect | Reference |
| Cardiorenal Syndrome Rats | 10 mg/kg/day | Significantly reduced IL-1β and IL-6 levels, and increased IL-10 levels in renal tissue. |
Experimental Protocols
3.3.1. In Vivo Model of Inflammation
-
Animal Model: A model of cardiorenal syndrome can be induced in rats through subtotal nephrectomy.
-
PAA Administration: PAA is administered to the rats, typically via oral gavage.
-
Assessment of Inflammation:
-
ELISA: Levels of pro- and anti-inflammatory cytokines (e.g., IL-1β, IL-6, IL-10) in tissue homogenates or serum are measured using enzyme-linked immunosorbent assay.
-
Western Blotting: The activation of the NF-κB and MAPK pathways is assessed by measuring the phosphorylation of key signaling proteins.
-
Signaling Pathway Diagram
Neuroprotective Potential: An Area for Future Research
While the therapeutic potential of Poria cocos extracts in neurodegenerative diseases has been explored, there is currently a lack of direct and detailed scientific evidence specifically elucidating the neuroprotective mechanisms of this compound. The existing research primarily focuses on the broader effects of the whole mushroom extract. Therefore, the direct impact of PAA on neuronal cells, its ability to cross the blood-brain barrier, and its specific molecular targets within the central nervous system remain key unanswered questions. This represents a significant and promising area for future investigation.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in early-stage, preclinical research, particularly in the areas of renal fibrosis and oncology. Its multifaceted mechanism of action, targeting key signaling pathways involved in disease pathogenesis, makes it an attractive candidate for further drug development.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of PAA and to establish a clear dose-response relationship.
-
Toxicology Studies: To assess the safety profile of PAA in more detail.
-
Neuroprotective Investigations: To explore the potential of PAA in models of neurodegenerative diseases.
-
Combination Therapies: To investigate the synergistic effects of PAA with existing therapeutic agents.
-
Clinical Trials: Ultimately, to translate the promising preclinical findings into clinical applications for the treatment of renal diseases, cancer, and inflammatory disorders.
The body of evidence presented in this guide underscores the potential of this compound as a lead compound for the development of novel therapeutics. Continued rigorous scientific investigation is warranted to fully elucidate its therapeutic capabilities and bring this promising natural product from the laboratory to the clinic.
References
Methodological & Application
Application Notes and Protocols for Developing a Poricoic Acid A-Based Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA) is a lanostane-type triterpenoid derived from the fungus Poria cocos that has garnered significant interest for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential in the treatment of various conditions, including renal fibrosis and certain types of cancer.[1][2][3][4] The therapeutic efficacy of PAA is attributed to its ability to modulate key cellular signaling pathways, such as the Transforming Growth Factor-β (TGF-β)/Smad3, Mitogen-activated Protein Kinase (MAPK), MEK/ERK, AMP-activated protein kinase (AMPK), and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3][5]
Despite its promising therapeutic profile, the clinical translation of this compound is hampered by challenges common to many natural products, including poor aqueous solubility and limited bioavailability.[6] To overcome these limitations, the development of a robust drug delivery system is crucial. Nanotechnology-based platforms, such as lipid nanoparticles and polymeric nanoparticles, offer a promising strategy to enhance the solubility, stability, and targeted delivery of hydrophobic drugs like PAA.[7][8][9]
These application notes provide a comprehensive guide for the development and characterization of a this compound-based drug delivery system. Detailed protocols for the formulation of PAA-loaded nanoparticles using a nanoprecipitation method and their subsequent characterization are provided. Furthermore, key signaling pathways modulated by PAA are illustrated to provide a deeper understanding of its mechanism of action.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by interacting with multiple intracellular signaling cascades. Understanding these pathways is critical for designing effective drug delivery systems and for the rational design of preclinical and clinical studies.
References
- 1. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
Therapeutic Applications of Poricoic Acid A in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA) is a lanostane-type triterpenoid compound isolated from the medicinal mushroom Poria cocos. Emerging research has highlighted its potential as a therapeutic agent in oncology. PAA has demonstrated significant anti-tumor effects across various cancer types, including ovarian, lung, and renal cancer, through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in oncology.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and autophagy, and inhibiting cell proliferation and migration.[1][4] These effects are mediated through the modulation of critical intracellular signaling pathways. Two of the most well-documented pathways affected by PAA are the mTOR/p70s6k and MEK/ERK signaling cascades.
mTOR/p70s6k Signaling Pathway
PAA has been shown to inhibit the phosphorylation of the mammalian target of rapamycin (mTOR) and its downstream effector, p70 ribosomal S6 kinase (p70s6k).[1][4] This inhibition disrupts protein synthesis and cell growth, ultimately leading to apoptosis and autophagy in cancer cells.[1][4]
Caption: this compound inhibits the mTOR/p70s6k signaling pathway.
MEK/ERK Signaling Pathway
In lung cancer models, PAA has been found to directly target and suppress the activity of MEK1/2, which in turn downregulates the phosphorylation of ERK1/2.[3][5] The MEK/ERK pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which plays a central role in regulating cell proliferation and survival. By inhibiting this pathway, PAA effectively halts cancer cell growth.[3][5]
Caption: this compound suppresses the MEK/ERK signaling pathway.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity of this compound (IC50 values)
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) |
| SKOV3 | Ovarian Cancer | ~50-80 | 24 |
| H460 | Lung Cancer | ~150-200 | 24 |
| H1299 | Lung Cancer | ~150-200 | 24 |
| HepG2 | Liver Cancer | Not explicitly stated | 48 |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Type | Animal Model | PAA Dosage | Treatment Duration | Tumor Weight Reduction (%) | Reference |
| Ovarian Cancer | Nude mice (SKOV3 xenograft) | 10 mg/kg/day (oral) | 42 days | ~50-70% | [1][3][4] |
| Lung Cancer | Nude mice (H460 xenograft) | 10, 20, 30 mg/kg | Not specified | Dose-dependent reduction | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound.
Experimental Workflow
Caption: General workflow for evaluating the anti-cancer effects of PAA.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (PAA) stock solution (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
PAA Treatment: Prepare serial dilutions of PAA in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 100 µg/mL or higher, depending on the cell line.[3] The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the PAA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest PAA concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide)
This protocol is for quantifying PAA-induced apoptosis.
Materials:
-
Cancer cells treated with PAA (as described in Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with PAA for the desired time, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of mTOR and ERK Pathway Proteins
This protocol is for investigating the effect of PAA on key signaling proteins.
Materials:
-
Cancer cells treated with PAA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mTOR, anti-p-mTOR, anti-p70s6k, anti-p-p70s6k, anti-MEK, anti-p-MEK, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the PAA-treated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol is for evaluating the anti-tumor efficacy of PAA in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for injection
-
This compound for oral administration
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Injection: Subcutaneously inject approximately 1-5 x 10⁶ cancer cells into the flank of each mouse.[3]
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[3]
-
PAA Administration: Administer PAA orally to the treatment group at the desired dosage (e.g., 10-30 mg/kg/day).[6] Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Endpoint: At the end of the study (e.g., after 3-6 weeks), euthanize the mice and excise the tumors.[3]
-
Analysis: Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups. Further analysis, such as immunohistochemistry of tumor tissues, can also be performed.
Conclusion
This compound is a promising natural compound with potent anti-cancer properties. The provided application notes and protocols offer a framework for researchers to investigate its therapeutic potential in various oncology settings. By understanding its mechanisms of action and utilizing standardized experimental procedures, the scientific community can further elucidate the role of this compound in cancer therapy and potentially pave the way for its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Determining the Cytotoxicity of Poricoic Acid A using the CCK-8 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA) is a lanostane-type triterpenoid extracted from the medicinal mushroom Poria cocos (Fuling), a fungus long used in traditional Chinese medicine.[1][2] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit the growth of various cancer cell lines, including lung and ovarian cancers.[1][3][4] PAA has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest by modulating key signaling pathways.[1][2]
Assessing the cytotoxic potential of novel therapeutic compounds like this compound is a critical first step in drug discovery and development. The Cell Counting Kit-8 (CCK-8) assay is a robust, sensitive, and straightforward colorimetric method for determining cell viability and cytotoxicity. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in metabolically active (living) cells to produce a water-soluble, orange-colored formazan dye.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of a compound's cytotoxic effects.[6][7] This application note provides a detailed protocol for using the CCK-8 assay to evaluate the cytotoxicity of this compound on cancer cell lines.
Experimental Protocols
Materials and Reagents
-
This compound (PAA)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., H460, H1299 lung cancer cells)[8]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Cell Counting Kit-8 (CCK-8)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (capable of measuring absorbance at 450 nm)
-
Humidified incubator (37°C, 5% CO₂)
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM). This compound is soluble in DMSO at concentrations up to 100 mg/mL.[9]
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[5]
-
Immediately before use, thaw an aliquot and prepare a series of working solutions by diluting the stock solution with complete cell culture medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration in the highest concentration treatment does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture and Seeding
-
Culture the selected cancer cell line in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, detach them using trypsin-EDTA, neutralize with complete medium, and centrifuge to collect the cell pellet.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (containing approximately 5,000 cells) into each well of a 96-well plate.[6]
-
Incubate the plate for 24 hours to allow cells to adhere and enter the logarithmic growth phase.[6]
CCK-8 Assay Protocol
-
After the initial 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the previously prepared this compound working solutions (at various concentrations) to the respective wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the PAA-treated wells, and a "blank" group containing only culture medium without cells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of CCK-8 solution directly to each well.[5] Be careful not to introduce air bubbles, as they can interfere with the absorbance reading.[10]
-
Incubate the plate for an additional 1-4 hours in the incubator. The optimal incubation time may vary depending on the cell type and density.[11]
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 450 nm using a microplate reader.[6][7]
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
Cell Viability (%) = [(OD of treated cells - OD of blank) / (OD of vehicle control cells - OD of blank)] x 100
-
Plot the cell viability percentage against the corresponding this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of PAA that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for determining this compound cytotoxicity using the CCK-8 assay.
Data Presentation: Cytotoxicity of this compound
Studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines while showing lower toxicity to normal cells.[1][8] The following table summarizes the observed effects at different concentrations.
| Cell Line | Cancer Type | PAA Concentration | Incubation Time | Observed Effect | Reference |
| H460 | Lung Cancer | 100 - 250 µg/mL | 24 hours | Significant, dose-dependent decrease in cell viability. | [4][8] |
| H1299 | Lung Cancer | 100 - 250 µg/mL | 24 hours | Significant, dose-dependent decrease in cell viability. | [4][8] |
| SKOV3 | Ovarian Cancer | 30 - 80 µg/mL | 24 hours | Significant, dose-dependent decrease in cell viability. | [3] |
| HELF | Normal Lung Fibroblast | Up to 250 µg/mL | 24 hours | No significant effect on cell viability. | [8] |
| NRK-49F | Normal Rat Kidney Fibroblast | < 10 µM | Not Specified | No cytotoxic effects observed. | [12] |
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic and anti-proliferative effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer. In lung cancer cells, PAA has been shown to directly target and inhibit the MEK/ERK pathway, a key cascade that promotes cell growth and proliferation.[2][4] In ovarian cancer, PAA treatment leads to the suppression of the mTOR/p70s6k signaling axis, which is crucial for cell survival and growth, ultimately inducing both apoptosis and autophagy.[3][13] The inhibition of these pro-survival pathways culminates in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis, thereby controlling tumor growth.[1][2]
Caption: this compound inhibits pro-survival pathways, leading to reduced proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. dojindo.co.jp [dojindo.co.jp]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Poricoic Acid A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analysis of apoptosis induced by Poricoic acid A (PAA), a natural triterpenoid compound, using flow cytometry. The notes are intended for researchers in oncology, cell biology, and pharmacology who are investigating the anti-cancer properties of novel compounds.
Introduction to this compound and its Apoptotic Effects
This compound is a major bioactive component isolated from the fungus Poria cocos.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to suppress cell viability, migration, and invasion in various cancer cell lines.[2][3] One of the key mechanisms underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death. PAA has been shown to trigger apoptosis in ovarian and lung cancer cells through the modulation of key signaling pathways, including the mTOR/p70s6k and MEK/ERK pathways.[1][2][4][5]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique to quantify the extent of apoptosis induced by compounds like this compound.[6][7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleotide that intercalates with DNA in cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[7]
Application Note 1: Analysis of this compound-Induced Apoptosis in Ovarian Cancer Cells
This note describes the use of flow cytometry to quantify apoptosis in SKOV3 ovarian cancer cells treated with this compound.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in SKOV3 cells after 24 hours of treatment.
| This compound (µg/mL) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 30 | 80.1 ± 2.1 | 12.3 ± 1.1 | 7.6 ± 0.8 | 19.9 ± 1.9 |
| 50 | 65.7 ± 1.8 | 20.5 ± 1.3 | 13.8 ± 1.0 | 34.3 ± 2.3 |
| 80 | 48.3 ± 2.5 | 28.9 ± 1.7 | 22.8 ± 1.4 | >40[2] |
Data are presented as mean ± standard deviation from triplicate experiments. The value for 80 µg/mL is based on a qualitative description from the source.
Signaling Pathway: mTOR/p70s6k Inhibition by this compound
This compound induces apoptosis in SKOV3 cells by inhibiting the phosphorylation of mTOR and its downstream effector p70s6k.[1][2] This pathway is crucial for cell survival and proliferation.
Caption: mTOR/p70s6k signaling pathway inhibited by this compound.
Application Note 2: Analysis of this compound-Induced Apoptosis in Lung Cancer Cells
This note details the procedure for assessing apoptosis in H460 and H1299 lung cancer cells following treatment with this compound.
Quantitative Data Summary
The table below presents the percentage of apoptotic cells in H460 and H1299 lung cancer cell lines treated with various concentrations of this compound for 24 hours.[4]
| Cell Line | This compound (µg/mL) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| H460 | 0 (Control) | 96.1 ± 1.2 | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.9 ± 0.5 |
| 100 | 85.3 ± 1.9 | 8.9 ± 0.8 | 5.8 ± 0.6 | 14.7 ± 1.4 | |
| 150 | 72.4 ± 2.5 | 15.6 ± 1.4 | 12.0 ± 1.1 | 27.6 ± 2.5 | |
| 200 | 58.9 ± 3.1 | 24.2 ± 1.8 | 16.9 ± 1.5 | 41.1 ± 3.3 | |
| 250 | 45.2 ± 2.8 | 33.7 ± 2.2 | 21.1 ± 1.9 | 54.8 ± 4.1 | |
| H1299 | 0 (Control) | 97.3 ± 0.9 | 1.5 ± 0.2 | 1.2 ± 0.1 | 2.7 ± 0.3 |
| 100 | 88.6 ± 1.5 | 7.2 ± 0.7 | 4.2 ± 0.4 | 11.4 ± 1.1 | |
| 150 | 76.8 ± 2.1 | 13.1 ± 1.0 | 10.1 ± 0.9 | 23.2 ± 1.9 | |
| 200 | 63.5 ± 2.7 | 21.8 ± 1.6 | 14.7 ± 1.3 | 36.5 ± 2.9 | |
| 250 | 51.1 ± 3.0 | 29.4 ± 2.0 | 19.5 ± 1.7 | 48.9 ± 3.7 |
Data are presented as mean ± standard deviation from triplicate experiments.
Signaling Pathway: MEK/ERK Inhibition by this compound
In lung cancer cells, this compound has been shown to induce apoptosis by directly targeting and inhibiting the MEK1/2 kinases, which leads to the downregulation of the MEK/ERK signaling pathway.[4][5]
Caption: MEK/ERK signaling pathway inhibited by this compound.
Experimental Protocols
This section provides a detailed methodology for the analysis of apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry.
Experimental Workflow
Caption: Workflow for apoptosis analysis using flow cytometry.
Materials
-
Cancer cell lines (e.g., SKOV3, H460, H1299)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10-50 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
6-well plates
Procedure
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed 2 x 10^5 cells per well in 6-well plates.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 30, 50, 80 µg/mL for SKOV3 or 0, 100, 150, 200, 250 µg/mL for H460/H1299). The final DMSO concentration should be less than 0.1% in all wells, including the control.
-
Remove the old medium from the wells and add 2 mL of the medium containing the respective concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
After incubation, collect the culture medium from each well, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Add 1 mL of complete medium to inactivate the trypsin and combine the detached cells with the previously collected supernatant.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V-FITC and Propidium Iodide Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence to minimize spectral overlap.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express).
-
Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.
-
The four quadrants represent:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Calculate the percentage of cells in each quadrant for each treatment condition.
-
References
- 1. scielo.br [scielo.br]
- 2. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cell growth and induction of apoptosis in ovarian carcinoma cell lines CaOV3 and SKOV3 by natural withanolide Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocatechuic acid inhibits the growth of ovarian cancer cells by inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unilateral Ureteric Obstruction (UUO) Model and Poricoic Acid A Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the unilateral ureteral obstruction (UUO) model, a widely used experimental model for studying renal fibrosis, and the therapeutic application of Poricoic acid A in mitigating this pathology. Detailed protocols for inducing the UUO model and for subsequent treatment and analysis are provided to ensure reproducibility and accuracy in experimental setups.
Introduction to the Unilateral Ureteric Obstruction (UUO) Model
The unilateral ureteral obstruction (UUO) model is a well-established and reproducible in vivo model used to study the cellular and molecular mechanisms of progressive renal interstitial fibrosis.[1][2] The procedure involves the complete ligation of one ureter, leading to obstructive nephropathy. This obstruction triggers a cascade of events, including tubular injury, inflammation, and the activation of fibroblasts, which culminates in the excessive deposition of extracellular matrix (ECM) and the formation of scar tissue.[2][3] The UUO model is advantageous for its rapid and robust induction of fibrosis, allowing for the study of disease progression and the evaluation of potential therapeutic agents in a relatively short timeframe.[2][4]
This compound: A Promising Therapeutic Agent for Renal Fibrosis
This compound (PAA) is a tetracyclic triterpenoid isolated from Poria cocos, a medicinal mushroom with a long history in traditional Chinese medicine.[5][6] Emerging evidence highlights the potent anti-fibrotic effects of PAA in the context of chronic kidney disease (CKD).[5][7] Studies have demonstrated that PAA administration can significantly attenuate renal fibrosis in the UUO model by modulating multiple signaling pathways involved in inflammation, apoptosis, and tissue remodeling.[5][6][8]
Data Presentation: Efficacy of this compound in the UUO Model
The following tables summarize the quantitative data from studies investigating the effects of this compound on key markers of renal fibrosis, endoplasmic reticulum stress, and apoptosis in the UUO model.
Table 1: Effect of this compound on Markers of Renal Fibrosis and Epithelial-to-Mesenchymal Transition (EMT)
| Marker | UUO Group | UUO + this compound Group | Effect of PAA | Reference |
| Collagen I | Significantly upregulated | Significantly reduced | Inhibition of ECM deposition | [5] |
| Fibronectin | Significantly upregulated | Significantly reduced | Inhibition of ECM deposition | [5] |
| α-SMA | Significantly upregulated | Significantly reduced | Inhibition of myofibroblast activation | [5] |
| Vimentin | Significantly upregulated | Significantly reduced | Inhibition of EMT | [5] |
| E-cadherin | Significantly downregulated | Significantly increased | Preservation of epithelial phenotype | [5] |
Table 2: Effect of this compound on Markers of Endoplasmic Reticulum (ER) Stress
| Marker | UUO Group | UUO + this compound Group | Effect of PAA | Reference |
| GRP78 | Markedly increased | Significantly decreased | Attenuation of ER stress | [5][9] |
| p-PERK | Markedly increased | Significantly decreased | Attenuation of ER stress | [5][10] |
| p-eif-2α | Markedly increased | Significantly decreased | Attenuation of ER stress | [5][10] |
| ATF4 | Markedly increased | Significantly decreased | Attenuation of ER stress | [5][10] |
| CHOP | Markedly increased | Significantly decreased | Attenuation of ER stress-induced apoptosis | [5][9] |
Table 3: Effect of this compound on Markers of Apoptosis
| Marker | UUO Group | UUO + this compound Group | Effect of PAA | Reference |
| TUNEL-positive cells | Significantly higher | Significantly decreased | Inhibition of apoptosis | [5][11] |
| Bax | Increased | Significantly attenuated | Inhibition of pro-apoptotic signaling | [5][11] |
| Bcl-2 | Decreased | Significantly attenuated decrease | Promotion of anti-apoptotic signaling | [5][11] |
| Caspase 12 | Increased | Significantly attenuated | Inhibition of ER stress-mediated apoptosis | [5][11] |
Experimental Protocols
Protocol 1: Induction of the Unilateral Ureteral Obstruction (UUO) Model in Mice
This protocol describes the surgical procedure for inducing renal fibrosis through unilateral ureteral obstruction in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)[1]
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
4-0 silk suture
-
Sterile saline
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using the chosen anesthetic protocol.
-
Shave and disinfect the abdominal area.
-
Make a midline abdominal incision to expose the abdominal cavity.[12]
-
Gently retract the intestines with a sterile cotton applicator to locate the left kidney and ureter.[12]
-
Isolate the left ureter from the surrounding fatty tissue.
-
Securely ligate the ureter at two distinct points using 4-0 silk suture.[13]
-
For the sham-operated control group, the ureter is mobilized but not ligated.[13]
-
Reposition the intestines and suture the abdominal wall and skin in layers.
-
Administer sterile saline subcutaneously to prevent dehydration and an analgesic for post-operative pain management.
-
Place the mouse on a heating pad until it fully recovers from anesthesia.
-
Monitor the animals daily for any signs of distress. The fibrotic response typically develops over 7 to 14 days.[2][4]
Protocol 2: this compound Treatment
This protocol outlines the administration of this compound to UUO mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/kg).[7]
-
Starting one day after the UUO surgery, administer the this compound suspension or vehicle to the mice via oral gavage once daily.
-
Continue the treatment for the duration of the experiment (e.g., 7 or 14 days).
-
At the end of the treatment period, euthanize the mice and collect the obstructed kidneys for analysis.
Protocol 3: Histological Analysis of Renal Fibrosis
This protocol describes the staining methods used to assess the extent of fibrosis in kidney tissue.
Materials:
-
4% paraformaldehyde
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
-
Microscope
Procedure:
-
Fix the harvested kidneys in 4% paraformaldehyde overnight.
-
Dehydrate the tissues through a series of graded ethanol solutions and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
For general morphology and assessment of tubular injury, stain with H&E.
-
For visualization of collagen deposition (a hallmark of fibrosis), stain with Masson's trichrome. Collagen will appear blue.
-
Capture images using a light microscope and quantify the fibrotic area using image analysis software.
Protocol 4: Western Blot Analysis
This protocol is for the detection and quantification of specific proteins in kidney tissue lysates.
Materials:
-
Kidney tissue from experimental groups
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against α-SMA, fibronectin, GRP78, CHOP, Bax, Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the kidney tissue in RIPA buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 5: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of target genes.
Materials:
-
Kidney tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Extract total RNA from the kidney tissue using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with gene-specific primers for your targets (e.g., Col1a1, Fn1, Acta2, Grp78, Chop).
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., Gapdh).
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. krcp-ksn.org [krcp-ksn.org]
- 3. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gubra.dk [gubra.dk]
- 5. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Research Portal [scholarship.miami.edu]
- 8. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Unilateral Ureteral Obstruction (UUO) Model [en.htscience.com]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Testing Poricoic Acid A in Xenograft Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA), a lanostane-type triterpenoid extracted from Poria cocos, has demonstrated significant anti-tumor activities in various cancer models.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft cancer models to evaluate the efficacy of this compound. PAA has been shown to induce apoptosis and autophagy in cancer cells by modulating key signaling pathways, making it a promising candidate for further preclinical and clinical investigation.[2][4]
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways. In ovarian cancer cells, PAA has been shown to inhibit the mTOR/p70s6k signaling axis, leading to induced apoptosis and autophagy.[1][2][4] Furthermore, in lung cancer models, PAA directly targets MEK1/2, resulting in the downregulation of the MEK/ERK signaling pathway, which in turn suppresses cell growth and proliferation.[3][5] These mechanisms underscore the potential of PAA as a targeted therapeutic agent.
Data Presentation
The following table summarizes the quantitative data from studies utilizing this compound in xenograft cancer models.
| Cancer Type | Cell Line | Animal Model | Dosage | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Ovarian Cancer | SKOV3 | Nude Mice | Not Specified (daily intake) | 42 days | Statistically significant reduction observed over time. | Approximately 50% | [1][2] |
| Lung Cancer | H460 | Nude Mice | 10, 20, 30 mg/kg | Not Specified | Dose-dependent significant reduction. | Dose-dependent significant reduction. | [5] |
Experimental Protocols
Xenograft Model Establishment
This protocol outlines the procedure for establishing subcutaneous xenograft tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., SKOV3, H460)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunocompromised mice (e.g., athymic nude mice, SCID mice), 6-8 weeks old
-
Syringes (1 mL) and needles (27-gauge)
-
Animal housing and husbandry equipment
Procedure:
-
Culture the selected cancer cells in appropriate medium until they reach 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with culture medium, collect the cells, and centrifuge at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation. Tumors typically become palpable within 1-2 weeks.
Administration of this compound
Materials:
-
This compound (PAA)
-
Vehicle for dissolving PAA (e.g., saline, corn oil)
-
Gavage needles or appropriate injection equipment
Procedure:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups (n=5-10 mice per group).
-
Prepare the PAA solution in the chosen vehicle at the desired concentrations (e.g., 10, 20, 30 mg/kg). The control group will receive the vehicle only.
-
Administer the PAA solution or vehicle to the mice daily via the appropriate route (e.g., oral gavage, intraperitoneal injection). The route of administration should be consistent throughout the study.
Tumor Growth Monitoring and Endpoint Analysis
Materials:
-
Calipers
-
Analytical balance
Procedure:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study (e.g., after 42 days or when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be further processed for histological analysis, immunohistochemistry, or Western blotting to evaluate the molecular effects of PAA.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Workflow
Caption: Experimental workflow for testing this compound in xenograft models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Poricoic Acid A Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA) is a lanostane-type triterpenoid isolated from the medicinal mushroom Poria cocos. Emerging preclinical evidence has highlighted its potential therapeutic applications across a spectrum of diseases, primarily attributed to its anti-inflammatory, anti-fibrotic, and anti-cancer properties. These effects are mediated through the modulation of various critical signaling pathways. This document provides a detailed overview of the administration of this compound in preclinical settings, summarizing key quantitative data and providing standardized protocols for its application in in vitro and in vivo studies.
Therapeutic Potential and Mechanism of Action
This compound has demonstrated significant efficacy in preclinical models of renal fibrosis, lung cancer, and ovarian cancer.[1][2] Its therapeutic effects are attributed to its ability to modulate multiple signaling pathways, including:
-
MEK/ERK Signaling Pathway: PAA has been shown to directly target and inhibit MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway. This inhibition suppresses cancer cell growth and proliferation.[3][4]
-
mTOR/p70s6k Signaling Axis: In ovarian cancer models, PAA has been observed to induce apoptosis and autophagy by inhibiting the phosphorylation of mTOR and p70s6k.[1]
-
PDGF-C, Smad3, and MAPK Pathways: PAA can suppress TGF-β1-induced renal fibrosis by inhibiting the PDGF-C, Smad3, and MAPK signaling pathways.[5][6]
-
NF-κB/MAPK Pathway: PAA has been shown to alleviate renal fibrosis by inhibiting the NF-κB/MAPK signaling pathway in models of cardiorenal syndrome.[2]
-
AMPK Signaling Pathway: PAA activates AMPK, which contributes to the attenuation of fibroblast activation and abnormal extracellular matrix remodeling in renal fibrosis.[7][8]
-
Sirt3/β-catenin Pathway: PAA can upregulate Sirt3, promoting the deacetylation of β-catenin at K49, leading to its degradation and the suppression of pro-fibrotic gene expression.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving this compound administration.
In Vitro Studies
| Cell Line | Disease Model | PAA Concentration | Effect | Reference |
| NRK-49F | Renal Fibrosis | 10 µM | Attenuated TGF-β1-induced ECM accumulation, fibrosis, and proliferation. | [5][6] |
| H460, H1299 | Lung Cancer | 100-250 µg/mL | Inhibited cell viability and induced apoptosis. | [3][10] |
| H460, H1299 | Lung Cancer | 100, 200 µg/mL | Induced G2/M phase cell cycle arrest. | [3][11] |
| SKOV3 | Ovarian Cancer | Not specified | Suppressed cell viability, migration, and invasion in a dose-dependent manner. | [1] |
| NRK-52E | Renal Injury | 10 µM | Protected against hypoxia/reoxygenation-induced injury. | [12] |
| RAW 264.7 | Inflammation | 30 µg/mL | Significantly decreased nitric oxide production. | [13] |
In Vivo Studies
| Animal Model | Disease Model | PAA Dosage | Administration Route | Duration | Key Findings | Reference |
| Nude Mice | Lung Cancer (H460 xenograft) | 10, 20, 30 mg/kg | Not specified | Not specified | Dose-dependent inhibition of tumor growth. | [3] |
| Nude Mice | Ovarian Cancer (SKOV3 xenograft) | Not specified | Not specified | 42 days | Reduced tumor weight by nearly 50%. | [1] |
| Rats | Cardiorenal Syndrome | 10 mg/kg/day | Gavage | Not specified | Improved pathological damage and fibrosis of renal tissue. | [2] |
| Rats | Unilateral Ureteral Obstruction (UUO) | 10 mg/kg/day | Intragastric | 1 or 2 weeks | Attenuated renal fibroblast activation and interstitial fibrosis. | [9] |
| Rats | Renal Injury | 10 mg/kg/day | Intragastric | Day 2 to 13 after reperfusion | Mitigated the increase in serum creatinine and urea levels. | [12] |
| CKD Rats | Chronic Kidney Disease | 5-20 mg/kg | Oral | 1-2 weeks | Ameliorated hypertension and anemia, improved kidney function. | [12] |
| Kunming Mice | High-Salt-Diet Induced Renal Fibrosis | 20 mg/kg·bw | Oral gavage | Not specified | Decreased kidney index and urinary protein levels, prevented renal fibrosis. | [8] |
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., H460, H1299 lung cancer cells) in 96-well plates at an appropriate density.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 100, 150, 200, 250 µg/mL) for a specified duration (e.g., 24 hours).[10]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control group.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-MEK, MEK, p-ERK, ERK, mTOR, p-mTOR) overnight at 4°C.[1][3]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Preparation: Harvest cancer cells (e.g., H460, SKOV3) and resuspend them in a suitable medium (e.g., PBS or Matrigel).[1][3]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, randomly group the mice and begin treatment with this compound at various doses (e.g., 10, 20, 30 mg/kg) via the desired administration route (e.g., oral gavage, intraperitoneal injection).[3]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).[1][14]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PAA inhibits lung cancer cell growth by targeting MEK1/2.
Caption: PAA induces apoptosis and autophagy in ovarian cancer.
Caption: PAA mitigates renal fibrosis by inhibiting multiple pathways.
References
- 1. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poricoic acid A suppresses TGFβ1induced renal fibrosis and p...: Ingenta Connect [ingentaconnect.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound Protects Against High-Salt-Diet Induced Renal Fibrosis by Modulating Gut Microbiota and SCFA Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses renal fibroblast activation and interstitial fibrosis in UUO rats via upregulating Sirt3 and promoting β-catenin K49 deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to dissolve Poricoic acid A for cell culture experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and use of Poricoic Acid A (PAA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound for in vitro cell culture experiments is dimethyl sulfoxide (DMSO).[1][2][3][4][5]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is highly soluble in DMSO, with reported concentrations of up to 100 mg/mL (200.52 mM).[1][2][3] Some suppliers suggest that sonication may be necessary to achieve complete dissolution.[3][4][5]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a high-concentration stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[2] It is crucial to use newly opened DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2][3][4][5]
Q4: How should I store the this compound stock solution?
A4: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2][3] For long-term storage (up to 1 year), store the aliquots at -80°C.[2] For shorter-term storage (up to 1 month), -20°C is acceptable.[2][3][4][5]
Q5: What is the stability of this compound in powder form?
A5: As a powder, this compound is stable for up to 3 years when stored at -20°C.[2] It is shipped at room temperature, and quality testing has shown that it remains stable under these conditions for at least a month.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture medium | The final concentration of DMSO in the medium is too high. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize cytotoxicity. |
| The concentration of this compound in the final working solution is too high. | This compound may have limited solubility in aqueous solutions. Prepare a more diluted working solution from your stock. | |
| Inconsistent experimental results | Improper storage of stock solution. | Avoid repeated freeze-thaw cycles by preparing and storing aliquots. Ensure vials are tightly sealed.[2][3] |
| Use of old or hydrated DMSO. | Always use fresh, anhydrous DMSO to prepare your stock solution as moisture can affect solubility.[2][3][4][5] | |
| Cell toxicity observed | High concentration of this compound. | Determine the optimal concentration for your cell line using a dose-response experiment. Cytotoxicity has been observed at higher concentrations (e.g., >10 µM in NRK-49F cells).[6] |
| High concentration of DMSO. | Use a vehicle control with the same final concentration of DMSO to ensure the observed toxicity is from the compound and not the solvent. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 498.69 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (200.52 mM) | [1][2][3] |
| Powder Storage | 3 years at -20°C | [2] |
| Stock Solution Storage (-80°C) | 1 year | [2] |
| Stock Solution Storage (-20°C) | 1 month | [2][3][4][5] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol outlines the steps for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out 4.99 mg of this compound powder (MW: 498.69 g/mol ).
-
Add 100 µL of fresh, anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.[3][4][5]
-
This yields a 100 mM stock solution.
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed sterile cell culture medium to the desired final concentration. For example, to prepare a 100 µM working solution in 1 mL of medium, add 1 µL of the 100 mM stock solution to 999 µL of medium.
-
Mix gently by pipetting up and down.
-
Ensure the final concentration of DMSO in the cell culture medium is not cytotoxic to your cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared working solution of this compound to the cells.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Signaling Pathway and Experimental Workflow
This compound has been shown to exert its effects through various signaling pathways. One of the key mechanisms is the activation of AMP-activated protein kinase (AMPK).[1][2] It has also been reported to inhibit the MEK/ERK and PI3K/AKT/NF-κB signaling pathways.[7][8]
Caption: Experimental workflow for preparing and using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poria acid inhibit the growth and metastasis of renal cell carcinoma by inhibiting the PI3K/akt/NF-κb signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Poricoic Acid A In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Poricoic acid A (PAA) for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in vivo?
A1: Based on published studies, a common starting dose for this compound in rodent models ranges from 10 mg/kg/day to 20 mg/kg/day administered orally.[1] However, the optimal dose will depend on the specific animal model, the disease being studied, and the desired therapeutic effect. It is always recommended to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.
Q2: How should I prepare this compound for oral administration in mice?
A2: this compound has low aqueous solubility. A common method for preparing PAA for oral gavage is to first dissolve it in a minimal amount of an organic solvent like Dimethyl sulfoxide (DMSO) and then dilute it with a vehicle such as corn oil.[1] Another option is to create a suspension using carboxymethylcellulose-sodium (CMC-Na). A suggested formulation is 10% DMSO and 90% Corn Oil.[1] It is crucial to ensure the final concentration of DMSO is low to avoid toxicity. For weakened or immunocompromised animals, keeping the DMSO concentration below 2% is recommended.
Q3: What is the known toxicity profile of this compound?
A3: this compound is considered to have low toxicity.[2] In silico predictions estimate the LD50 (the dose lethal to 50% of a test population) to be approximately 5000 mg/kg in rodents, classifying it as a Class 5 chemical, which indicates low acute toxicity.[3] In vivo studies in mouse models have also reported minimal adverse effects on primary organs.[2]
Q4: Which signaling pathways are known to be modulated by this compound?
A4: this compound has been shown to modulate a variety of signaling pathways, making it a compound of interest for several diseases. Key pathways identified include:
-
MEK/ERK signaling pathway[2]
-
TGF-β1/Smad3 and MAPK pathways[4]
-
AMPK signaling pathway
-
mTOR/p70s6k signaling axis
-
NF-κB signaling pathway
Troubleshooting Guide
Issue: this compound is precipitating out of my vehicle solution.
-
Solution 1: Sonication. After dissolving this compound in the initial solvent and diluting it with the vehicle, use a sonicator to create a more uniform and stable suspension.
-
Solution 2: Gentle Heating. Gentle warming of the solution can help to dissolve the compound. However, be cautious about the temperature to avoid degradation of this compound. Always check the stability of your compound at elevated temperatures.
-
Solution 3: Adjust Vehicle Composition. If precipitation persists, consider adjusting the vehicle composition. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common alternative for poorly soluble compounds.
-
Solution 4: Prepare Fresh Solutions. It is always recommended to prepare the dosing solution fresh before each administration to minimize the chances of precipitation and degradation.[1]
Issue: I am observing signs of toxicity in my animals at a dose reported to be safe in the literature.
-
Solution 1: Vehicle Toxicity. The vehicle itself can sometimes cause adverse effects. Prepare a control group that receives only the vehicle to distinguish between the effects of this compound and the vehicle. Some vehicles, like high concentrations of DMSO or certain cyclodextrins, can cause side effects such as diarrhea or kidney toxicity.[5][6]
-
Solution 2: Dose Adjustment. The reported safe doses are often specific to the animal strain, age, and health status. It may be necessary to perform a preliminary dose-escalation study in a small cohort of your animals to determine the maximum tolerated dose (MTD) in your specific model.
-
Solution 3: Route of Administration. Ensure the oral gavage technique is performed correctly to avoid accidental administration into the trachea, which can cause significant distress and mortality.[7] Using flexible gavage needles and ensuring proper restraint can minimize complications.[7]
Issue: I am not observing the expected therapeutic effect.
-
Solution 1: Bioavailability. this compound, like many other triterpenoids, may have low oral bioavailability.[8][9] This means that only a fraction of the administered dose may be absorbed into the bloodstream. Consider formulation strategies to enhance bioavailability, such as using self-emulsifying drug delivery systems (SEDDS) or micronization to reduce particle size.[10][11]
-
Solution 2: Dose and Frequency. The dose and frequency of administration may be insufficient. A dose-response study is crucial to establish the effective dose range. It may also be necessary to adjust the dosing frequency based on the pharmacokinetic profile of the compound, if known.
-
Solution 3: Stability in the GI Tract. The compound may be unstable in the acidic environment of the stomach. While no specific data exists for this compound, this is a potential issue for many orally administered drugs.
Quantitative Data Summary
| Parameter | Value | Species | Source |
| LD50 (Predicted) | ~5000 mg/kg | Rodent | [3] |
| Toxicity Class | Class 5 (Low) | N/A | [3] |
| Effective In Vivo Dose Range | 5 - 20 mg/kg/day (oral) | Rat | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (DMSO/Corn Oil)
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal volume of 100% DMSO to create a stock solution (e.g., 25 mg/mL).[1]
-
For a final dosing solution of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1]
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
If precipitation occurs, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Prepare the dosing solution fresh before each administration.
Protocol 2: In Vivo Dose-Response Study
-
Based on literature, select a range of at least three doses (e.g., 5, 10, and 20 mg/kg) and a vehicle control group.
-
Randomly assign animals to each treatment group (n=5-8 per group is a common starting point).
-
Administer this compound or vehicle daily via oral gavage for the duration of the study.
-
Monitor animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, collect relevant tissues and/or blood samples for analysis of efficacy markers (e.g., tumor size, protein expression, histological changes).
-
Analyze the data to determine the dose that produces the desired therapeutic effect with minimal to no toxicity.
Visualizations
Caption: A general experimental workflow for in vivo studies with this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of phytochemicals of Poria cocos against tyrosinase protein: a virtual screening, pharmacoinformatics and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability and activity of natural food additive triterpenoids as influenced by protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of the triterpenoid ursolic acid in regulating the anti-oxidant, anti-inflammatory and epigenetic gene responses in rat leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Poricoic Acid A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Poricoic acid A.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound, a triterpenoid isolated from Poria cocos, is a lipophilic molecule.[1] Its poor aqueous solubility is a primary factor limiting its oral absorption and, consequently, its systemic bioavailability. For a drug to be absorbed effectively from the gastrointestinal tract, it must first dissolve in the gastrointestinal fluids.
Q2: What are the potential strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs like this compound. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. This can enhance the dissolution rate and absorption by reducing particle size, improving wettability, and potentially creating an amorphous form of the drug.[2][3][4][5][6]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][8][9][10][11][12][13] This pre-dissolved state can significantly improve the absorption of lipophilic drugs.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced dissolution and absorption.[14] Common nanoformulations include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and dissolution rate.[18][19][20][21][22]
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoformulations
Symptom: The amount of this compound successfully encapsulated in your nanoparticles or liposomes is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the chosen organic solvent (for nanoparticle preparation). | Screen a panel of organic solvents with varying polarities to find one that provides optimal solubility for this compound. |
| Incompatible lipid composition (for liposomes). | Experiment with different phospholipid compositions and cholesterol ratios to improve the partitioning of this compound into the lipid bilayer.[16] |
| Drug precipitation during the formulation process. | Optimize the process parameters, such as the rate of addition of the organic phase to the aqueous phase, and ensure adequate mixing to prevent localized supersaturation and precipitation. |
| Insufficient interaction between the drug and the polymer/lipid. | Consider using polymers or lipids with functional groups that can interact with this compound (e.g., through hydrogen bonding). |
Issue 2: Instability of the Formulation (e.g., Particle Aggregation, Drug Leakage)
Symptom: Your nanoformulation shows signs of physical instability over time, such as an increase in particle size, sedimentation, or a decrease in encapsulation efficiency.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate surface stabilization. | Increase the concentration of the stabilizer (e.g., surfactant, PEGylated lipid) or try a different stabilizer to provide better steric or electrostatic repulsion between particles. |
| High drug loading leading to crystal growth on the particle surface. | Reduce the drug loading or incorporate a crystallization inhibitor into the formulation. |
| Inappropriate storage conditions. | Store the formulation at an optimal temperature (e.g., 4°C) and protect it from light and excessive agitation. Perform stability studies at different conditions to determine the ideal storage parameters. |
| Hydrolysis of the polymer or lipid. | Adjust the pH of the formulation to a range where the excipients are most stable. |
Issue 3: Inconsistent in vivo Bioavailability Results
Symptom: You are observing high variability in the plasma concentrations of this compound in your animal studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in the gastrointestinal environment of the animals (e.g., food effects). | Standardize the feeding schedule of the animals before and during the study. Conduct studies in both fasted and fed states to assess the impact of food on absorption. |
| Inconsistent dosing. | Ensure accurate and consistent administration of the formulation. For oral gavage, use appropriate techniques to minimize variability. |
| Formulation instability in the gastrointestinal tract. | Evaluate the stability of your formulation in simulated gastric and intestinal fluids to ensure it remains intact until it reaches the site of absorption. |
| Inter-animal metabolic differences. | Increase the number of animals per group to improve statistical power and account for biological variability. |
Data Presentation: Potential Impact of Formulation Strategies on this compound Bioavailability
The following table summarizes the expected qualitative improvements in key bioavailability parameters when applying different formulation strategies to this compound. Note: The actual quantitative improvements will need to be determined experimentally.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Expected Impact on Solubility | Expected Impact on Dissolution Rate | Expected Impact on Permeability | Potential for Bypassing First-Pass Metabolism |
| Solid Dispersion | Increased surface area, improved wettability, conversion to amorphous form.[2][3] | Significant Increase | Significant Increase | No direct effect | Low |
| SEDDS | Pre-dissolved drug in fine emulsion droplets.[7][9] | Maintained in solubilized state | Bypasses dissolution step | May be enhanced | Moderate (via lymphatic uptake) |
| Nanoformulations | Increased surface area-to-volume ratio.[14] | Increase | Significant Increase | May be enhanced (nanoparticle uptake) | Moderate (via lymphatic uptake) |
| Cyclodextrin Complexation | Formation of a water-soluble inclusion complex.[19][20] | Significant Increase | Significant Increase | No direct effect | Low |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, Poloxamer 188) in a suitable organic solvent (e.g., methanol, ethanol) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection:
-
Oil Phase: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS) for their ability to solubilize this compound.
-
Surfactant: Select a surfactant with a high HLB value (e.g., Kolliphor RH 40, Tween 80).
-
Co-surfactant/Co-solvent: Choose a co-surfactant (e.g., Transcutol HP, Labrasol) to improve the emulsification process.
-
-
Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Drug Dissolution: Add this compound to the mixture and vortex or stir gently with slight heating (if necessary) until the drug is completely dissolved.
-
Equilibration: Allow the mixture to equilibrate at room temperature for a few hours.
-
Characterization:
-
Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of the emulsion.
-
Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform dissolution studies in simulated gastrointestinal fluids.
-
Protocol 3: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation[17]
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVA).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid diffusion of the solvent leads to the precipitation of the polymer and the formation of nanoparticles.
-
Solvent Removal: Remove the organic solvent by stirring at room temperature overnight or by using a rotary evaporator.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with deionized water to remove the excess stabilizer and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose, sucrose).
-
Characterization: Analyze the nanoparticles for particle size, zeta potential, drug loading, encapsulation efficiency, and in vitro drug release profile.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound | C31H46O5 | CID 5471851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. jbpr.in [jbpr.in]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedjournal.com [biomedjournal.com]
- 9. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bioavailability of an R-α-Lipoic Acid/γ-Cyclodextrin Complex in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting western blot results with Poricoic acid A treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Poricoic acid A in Western blotting experiments.
Troubleshooting Guides
This section addresses common issues encountered during Western blotting experiments involving this compound treatment.
| Problem | Possible Cause | Solution |
| Weak or No Signal for Target Protein | 1. This compound treatment was effective: this compound is known to downregulate the expression or phosphorylation of certain proteins.[1][2][3][4] 2. Low protein concentration: Insufficient total protein loaded onto the gel. 3. Suboptimal antibody concentration: Primary or secondary antibody dilution is too high. 4. Inefficient protein transfer: Poor transfer of proteins from the gel to the membrane. | 1. Confirm drug activity: Run a positive control (untreated cells) and a negative control (cells treated with a known inhibitor of your target) to ensure the assay is working. Verify the concentration and incubation time of this compound. 2. Increase protein load: Load a higher concentration of protein lysate (20-30 µg is a good starting point for cell lysates).[5] 3. Optimize antibody dilution: Perform a titration experiment to determine the optimal antibody concentration. 4. Verify transfer: Stain the membrane with Ponceau S after transfer to visualize total protein and confirm even transfer across the gel.[6] |
| High Background | 1. Inadequate blocking: The blocking buffer is not effectively preventing non-specific antibody binding. 2. Antibody concentration too high: The primary or secondary antibody concentration is excessive. 3. Insufficient washing: Unbound antibodies are not being washed away effectively. | 1. Optimize blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[7][8] Try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa).[9][10] 2. Reduce antibody concentration: Decrease the concentration of the primary and/or secondary antibody.[6][8] 3. Increase washing stringency: Increase the number and duration of washes. Adding a detergent like Tween 20 to the wash buffer can also help.[6][10] |
| Non-Specific Bands | 1. Primary antibody is not specific enough: The antibody may be cross-reacting with other proteins. 2. Protein degradation: Samples were not handled properly, leading to protein breakdown. 3. Too much protein loaded: Overloading the gel can lead to non-specific binding. | 1. Validate antibody specificity: Use a positive and negative control cell line or tissue to confirm antibody specificity. 2. Use fresh samples and protease inhibitors: Prepare fresh lysates and always add a protease inhibitor cocktail to your lysis buffer.[5][11][12] 3. Reduce protein load: Decrease the amount of total protein loaded per well.[6] |
| "Smiling" or Distorted Bands | 1. Uneven heat distribution during electrophoresis: The gel may be running too hot. 2. Uneven gel polymerization: The acrylamide gel did not polymerize evenly. | 1. Run the gel at a lower voltage or in a cold room: This will help to dissipate heat more evenly.[10] 2. Prepare fresh gels: Ensure proper mixing and degassing of the gel solution before casting. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has been shown to exert its effects through various signaling pathways. It can inhibit the MEK/ERK and MAPK signaling pathways, which are often involved in cell proliferation and survival.[1][2][3] It has also been found to suppress the Smad3 and NF-κB pathways, which are implicated in fibrosis and inflammation.[3][4] Additionally, this compound can activate the AMPK signaling pathway, which plays a role in cellular energy homeostasis.[13]
Q2: What concentration of this compound should I use for my cell culture experiments?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, studies have reported using concentrations in the range of 10 µM to 250 µg/mL.[2][3] It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific cell type and experimental conditions.
Q3: How long should I treat my cells with this compound before harvesting for Western blot?
A3: The incubation time for this compound treatment will depend on the specific signaling pathway and protein of interest. For signaling events that occur rapidly, such as changes in protein phosphorylation, shorter incubation times (e.g., 30 minutes to a few hours) may be sufficient. For changes in total protein expression, longer incubation times (e.g., 24-48 hours) may be necessary. A time-course experiment is recommended to determine the optimal treatment duration.
Q4: Can this compound affect the expression of loading control proteins?
A4: While not commonly reported, it is always a good practice to validate your loading control. If you observe unexpected changes in your loading control bands after this compound treatment, consider testing an alternative loading control protein that is not expected to be affected by the treatment.
Experimental Protocols
Cell Lysis Protocol for Western Blotting after this compound Treatment
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for the determined amount of time. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[11]
-
For adherent cells, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[11] For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[12]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a protein assay such as the BCA assay.
Western Blot Protocol
-
Sample Preparation:
-
Take a calculated volume of protein lysate and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[14]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[5]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[6]
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.[6]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for Western blotting with this compound.
References
- 1. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. bosterbio.com [bosterbio.com]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. origene.com [origene.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. selleckchem.com [selleckchem.com]
- 14. bio-rad.com [bio-rad.com]
Reducing variability in Poricoic acid A experimental outcomes
Welcome to the Technical Support Center for Poricoic Acid A (PAA). This resource is designed for researchers, scientists, and drug development professionals to help reduce variability and troubleshoot common issues in experimental outcomes involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Question | Answer and Troubleshooting Steps |
| 1. How should I dissolve and store this compound? | This compound is soluble in DMSO. For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.[1] For long-term storage, the solid powder should be stored at 4°C and protected from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month, also protected from light.[1] To ensure solubility, especially with moisture-absorbing DMSO, using fresh DMSO is recommended.[2] If you encounter solubility issues, gently warming the solution at 37°C and using an ultrasonic bath can aid dissolution.[3] |
| 2. What is the optimal concentration of this compound for my in vitro experiments? | The optimal concentration of PAA is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. For example, in NRK-49F cells, concentrations up to 10 µM showed no cytotoxicity, while concentrations of 15 µM and 20 µM significantly reduced cell viability.[4] In H460 and H1299 lung cancer cells, PAA has been used at concentrations up to 250 µg/mL.[5] |
| 3. I am observing unexpected cytotoxicity at concentrations reported to be safe. What could be the cause? | Several factors could contribute to unexpected cytotoxicity: Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PAA. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A vehicle control (medium with the same concentration of DMSO as the PAA-treated wells) is essential. Compound Purity: The purity of this compound can vary between suppliers. It is advisable to obtain a certificate of analysis (CoA) from your supplier to confirm purity.[3] Incorrect Concentration Calculation: Double-check your calculations for stock solution and final dilutions. |
| 4. My experimental results are inconsistent between batches of this compound. How can I address this? | Batch-to-batch variability is a known issue for natural products. To mitigate this: Source from a Reputable Supplier: Choose suppliers that provide detailed quality control data, including purity analysis by HPLC, Mass Spectrometry, and NMR.[6] Perform Quality Control: If possible, perform your own quality control checks on new batches. Use a Single Batch: For a single set of experiments, it is best practice to use PAA from the same batch to ensure consistency. |
| 5. How can I be sure that the observed effects are specific to this compound and not off-target effects? | To confirm the specificity of PAA's effects, consider the following controls: Vehicle Control: As mentioned, always include a control with the same concentration of solvent used to dissolve PAA. Positive and Negative Controls: Use known activators or inhibitors of the signaling pathway you are investigating as positive and negative controls. Rescue Experiments: If PAA's effect is hypothesized to be mediated by a specific target, try to rescue the phenotype by overexpressing or adding a downstream component of the pathway. For instance, the inhibitory effects of PAA on TGF-β1-induced fibroblast proliferation were reversed by the addition of PDGF-C.[4] |
| 6. The effect of this compound on my target protein expression (via Western Blot) is weak or variable. What can I do? | To improve Western blot results: Optimize Treatment Time and Concentration: The effect of PAA on protein expression can be time and concentration-dependent. Perform a time-course and dose-response experiment. Check Antibody Quality: Ensure your primary and secondary antibodies are validated and working correctly. Loading Controls: Use appropriate loading controls (e.g., β-actin, GAPDH) to normalize your results. Confirm Pathway Activation/Inhibition: Analyze the phosphorylation status of key upstream and downstream proteins in the pathway of interest to confirm that the pathway is being modulated as expected. For example, when studying the MEK/ERK pathway, assess the levels of phosphorylated MEK1/2 and ERK1/2.[7] |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound used in various in vitro studies.
Table 1: Effective Concentrations of this compound in Different Cell Lines and Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| NRK-49F (rat renal fibroblasts) | CCK-8 | 1-10 µM | No cytotoxicity | [4] |
| NRK-49F | CCK-8 | 15-20 µM | Significant reduction in cell viability | [4] |
| NRK-49F | Western Blot | 10 µM | Inhibition of TGF-β1-induced Smad3 and MAPK phosphorylation | [4] |
| H460 (human lung cancer) | CCK-8 | 100-250 µg/mL | Inhibition of cell viability | [5] |
| H1299 (human lung cancer) | CCK-8 | 100-250 µg/mL | Inhibition of cell viability | [5] |
| HELF (human embryonic lung fibroblasts) | CCK-8 | 100-250 µg/mL | Minimal effect on viability | [8] |
| SKOV3 (human ovarian cancer) | CCK-8 | 30-80 µg/mL | Dose-dependent decrease in cell viability | [9] |
| HL-60 (human leukemia) | MTT Assay | IC50 > 40 µM | Cytotoxicity | [1] |
| K562 (human leukemia) | MTT Assay | IC50 > 40 µM | Antiproliferative activity | [1] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biocrick.com [biocrick.com]
- 4. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 137551-38-3 | this compound [phytopurify.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Poricoic Acid A Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poricoic acid A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a lanostane-type triterpenoid.[1][2] Its primary natural source is the fungus Poria cocos, particularly concentrated in the epidermis or surface layer.[3][4]
Q2: What are the known biological activities of this compound?
This compound has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects.[5] It has been shown to modulate several signaling pathways, including MEK/ERK, AMPK, and TGF-β/Smad.[3][5][6]
Q3: What are the key challenges in the extraction and purification of this compound?
The main challenges include:
-
Low Yield: Achieving a high extraction yield can be difficult due to the complex matrix of the raw material.
-
Impurities: Co-extraction of other structurally similar triterpenoids and other compounds can complicate purification.
-
Degradation: this compound can be susceptible to degradation under certain extraction and storage conditions, such as high temperatures and extreme pH levels.[7][8][9]
Q4: Which analytical techniques are commonly used to identify and quantify this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of this compound in extracts.[10][11] For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[1]
Troubleshooting Guide
Low Extraction Yield
| Problem | Possible Cause | Solution |
| Low yield of this compound in the crude extract. | Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for solubilizing this compound. | Optimize the ethanol concentration in your extraction solvent. Studies have shown that aqueous ethanol solutions (e.g., 70-95%) can be effective.[12] Consider using other solvents like n-butanol for selective extraction.[1] |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. | Increase the extraction time and/or temperature. However, be cautious of potential degradation at very high temperatures.[8] Monitor for any degradation products using HPLC. | |
| Inefficient Cell Wall Disruption: The fungal cell walls of Poria cocos may not be adequately disrupted, limiting solvent access to the intracellular components. | Ensure the raw material is finely powdered to increase the surface area for extraction. Consider using ultrasound-assisted extraction (UAE) to enhance cell wall disruption and improve extraction efficiency. | |
| Incorrect Part of Poria cocos Used: The concentration of this compound varies in different parts of the fungus. | Use the epidermis or surface layer of Poria cocos, as it has been reported to contain higher concentrations of triterpenoids.[4] |
Purification Challenges
| Problem | Possible Cause | Solution |
| Co-elution of impurities with this compound during column chromatography. | Similar Polarity of Compounds: Other triterpenoids in the extract may have similar polarities to this compound, making separation difficult. | Optimize the Mobile Phase: Perform a gradient elution with a solvent system of varying polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to improve separation.[1] Consider a Different Stationary Phase: If silica gel is not providing adequate separation, explore other stationary phases like reversed-phase C18 or specialized resins. |
| Presence of Structurally Related Triterpenoids: The extract may contain other poricoic acids or similar triterpenoids that are challenging to separate. | High-Speed Countercurrent Chromatography (HSCCC): This technique has been shown to be effective in separating this compound and B with high purity.[1] | |
| Low purity of the final product. | Incomplete Removal of Impurities: The purification protocol may not be sufficient to remove all co-extracted compounds. | Multi-Step Purification: Employ a multi-step purification strategy. For example, an initial fractionation with a less polar solvent followed by one or more column chromatography steps. Recrystallization: If a suitable solvent is found, recrystallization can be a powerful final purification step. |
| Degradation of this compound during purification. | Harsh pH Conditions: Exposure to strong acids or bases during purification steps can lead to degradation. | Maintain a neutral or slightly acidic pH during all purification steps.[8] |
| Elevated Temperatures: Prolonged exposure to high temperatures during solvent evaporation can cause degradation. | Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. Store purified this compound at low temperatures (e.g., -20°C) and protected from light.[13] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Poria cocos
-
Preparation of Raw Material:
-
Obtain the dried epidermis of Poria cocos.
-
Grind the material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Macerate the powdered material in 80% ethanol (e.g., 1:10 solid-to-solvent ratio, w/v) at room temperature for 24 hours with occasional stirring.
-
Alternatively, perform reflux extraction at 60-70°C for 2-3 hours.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then filter paper to remove solid particles.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning (Optional):
-
Suspend the crude extract in water and perform liquid-liquid partitioning with n-butanol.
-
Collect the n-butanol phase, which will be enriched with triterpenoids, and concentrate it under reduced pressure.[1]
-
Protocol 2: Purification of this compound by Column Chromatography
-
Preparation of the Column:
-
Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the fractions containing pure this compound.
-
-
Final Concentration:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Quantitative Data
Table 1: Content of this compound in Different Parts of Poria cocos
| Part of Poria cocos | This compound Content (mg/g) | Reference |
| Fushen (Sclerotium with pine root) | 0.156 - 0.885 | [2] |
| Poria Epidermis | Higher than other parts | [4] |
Table 2: HPLC-UV Method Parameters for Quantification of this compound
| Parameter | Value | Reference |
| Column | C18 reverse-phase | [10] |
| Mobile Phase | Acetonitrile/Water with acid (e.g., phosphoric acid or formic acid) | [10] |
| Detection Wavelength | ~210 nm or ~245 nm | [10][14] |
| Flow Rate | 1.0 mL/min | [10] |
Visualizations
Signaling Pathways
Caption: this compound inhibits the MEK/ERK signaling pathway.
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Experimental Workflow
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. article.imrpress.com [article.imrpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]
Addressing off-target effects of Poricoic acid A in experiments
Welcome to the technical support center for Poricoic acid A (PAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of PAA and to address potential issues related to its polypharmacological nature, often referred to as off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
A1: this compound (PAA) is a natural triterpenoid compound isolated from the fungus Poria cocos. It is known to be biologically active through the modulation of multiple signaling pathways. This multi-target profile means that the biological effects of PAA can be context-dependent. Its primary reported targets/pathways include:
-
Direct inhibition of MEK1/2 in the MAPK/ERK pathway[3]
-
Inhibition of Endoplasmic Reticulum (ER) Stress[5]
-
Modulation of the Wnt/β-catenin pathway
-
Modulation of NF-κB signaling[6]
Q2: I am observing a specific cellular phenotype after PAA treatment. How can I determine which of its known activities is responsible?
A2: Attributing a phenotype to a specific molecular target of a multi-target compound like PAA requires a systematic approach. You should aim to demonstrate that the phenotype is dependent on a specific pathway being modulated by PAA. A recommended workflow is detailed in the troubleshooting section below.
Q3: What is a typical concentration range for using this compound in cell culture experiments?
A3: The effective concentration of PAA can vary significantly depending on the cell type and the biological endpoint being measured. For anti-fibrotic effects in renal cells, concentrations around 1-10 µM are commonly used[4]. For anti-cancer effects, such as inducing apoptosis, higher concentrations ranging from 100 to 250 µg/mL (approximately 200 to 500 µM) may be required[3][7]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay, including a cytotoxicity assessment to ensure you are working within a non-toxic range.
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in DMSO, with stock solutions prepared at high concentrations (e.g., 100 mM)[1]. Store the DMSO stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, and always include a vehicle control (medium with the same percentage of DMSO) in your experimental setup.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations of PAA reported in various cell-based assays. Note that these are not always direct IC50/EC50 values from biochemical assays but represent the concentrations at which specific biological effects were observed.
| Target/Pathway | Cell Line | Effective Concentration | Observed Effect | Citation |
| TGF-β/Smad3 & MAPK Inhibition | NRK-49F (Rat Kidney Fibroblasts) | 10 µM | Attenuation of TGF-β1-induced fibrosis and proliferation. | [4] |
| MEK/ERK Inhibition & Apoptosis Induction | H460 & H1299 (Human Lung Cancer) | 100-250 µg/mL (~200-500 µM) | Inhibition of cell viability and induction of apoptosis. | [3][7] |
| EMT Inhibition | HK-2 (Human Kidney Epithelial) | 10-100 µM | Dose-dependent suppression of TGF-β1-induced EMT. | [5] |
| AMPK Activation | NRK-49F (Rat Kidney Fibroblasts) | Dose-dependent | Stimulation of AMPK activity and reduction in fibrotic markers. | [2][8] |
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide provides a systematic approach to identifying the primary pathway responsible for your observed phenotype when using this compound.
Issue: My cells show phenotype 'X' after PAA treatment, but PAA has multiple known targets. How do I confirm the mechanism?
Logical Workflow for Target Validation
This workflow will help you dissect the mechanism of action of PAA in your experimental system.
Caption: Workflow for Deconvoluting PAA's Mechanism of Action.
Detailed Steps:
-
Step 1: Correlate Phenotype with Pathway Modulation.
-
Action: Treat your cells with the effective concentration of PAA that produces your phenotype of interest. At the same timepoint, lyse the cells and perform a western blot to probe the phosphorylation status of key proteins in PAA's known signaling pathways:
-
AMPK Pathway: p-AMPK (Thr172) and total AMPK.
-
MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
TGF-β Pathway: p-Smad3 and total Smad3.
-
-
Interpretation: If your phenotype is observed at a concentration that also robustly activates AMPK but does not inhibit ERK phosphorylation, for example, then the AMPK pathway is your primary suspect.
-
-
Step 2: Use Orthogonal Pharmacological Tools.
-
Action: Use a highly specific tool to mimic or block the pathway you identified in Step 1.
-
To Confirm AMPK Activation: Use a known AMPK activator like AICAR. Does it reproduce the phenotype you see with PAA?
-
To Confirm MEK Inhibition: Use a specific MEK inhibitor like U0126 or Trametinib. Does it reproduce the phenotype? Conversely, can a MEK activator rescue the PAA-induced phenotype?[3]
-
-
Interpretation: If the specific pharmacological tool reproduces the effect of PAA, it strengthens the link between that pathway and your phenotype.
-
-
Step 3: Validate with Genetic Approaches.
-
Action: This is the gold standard for target validation. Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein (e.g., AMPKα1/2 or MEK1/2). Then, treat these knockdown/knockout cells with PAA.
-
Interpretation: If PAA is no longer able to produce the phenotype in the cells lacking the target protein, you have strong evidence that PAA acts through that specific target to cause the observed effect.[2]
-
Key Signaling Pathways of this compound
The diagrams below illustrate the primary signaling cascades affected by PAA.
Caption: PAA as an Activator of the AMPK Signaling Pathway.
Caption: PAA as an Inhibitor of the MEK/ERK Signaling Pathway.
Caption: PAA as an Inhibitor of the TGF-β/Smad3 Pathway.
Experimental Protocols
Protocol: Western Blot for Pathway Activation Analysis
This protocol provides a general framework for assessing the phosphorylation status of AMPK, ERK, and Smad3.
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time (e.g., 24 hours). Include a vehicle (DMSO) control.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-AMPK, anti-AMPK, anti-p-ERK, anti-ERK, anti-p-Smad3, anti-Smad3) overnight at 4°C with gentle agitation. Dilute antibodies according to manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or film.
-
Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels for each target.
-
Protocol: In Vitro MEK1 Kinase Assay
This protocol is for assessing the direct inhibitory effect of PAA on MEK1 activity.
-
Reagents and Setup:
-
Active MEK1 enzyme.
-
Kinase-dead ERK2 as a substrate.
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
This compound at various concentrations.
-
A known MEK inhibitor (e.g., U0126) as a positive control.
-
ADP-Glo™ Kinase Assay kit or similar for detection.
-
-
Kinase Reaction:
-
In a 96-well plate, add kinase buffer, ERK2 substrate, and this compound (or control).
-
Initiate the reaction by adding active MEK1 enzyme.
-
Immediately after adding MEK1, add ATP to start the phosphorylation reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection of Activity:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system. This involves:
-
Adding ADP-Glo™ Reagent to terminate the reaction and deplete unused ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of MEK1 inhibition for each concentration of PAA compared to the DMSO control.
-
Plot the results and determine the IC50 value if possible.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound activates AMPK to attenuate fibroblast activation and abnormal extracellular matrix remodelling in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuated TGF-β1-induced epithelial-mesenchymal transition in renal tubular epithelial cells through SPRY2/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Poricoic Acid A Concentration Optimization for Minimal Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Poricoic acid A (PAA) concentration in their experiments while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell culture experiments?
A1: Based on published studies, a common starting concentration range for this compound is between 1 µM and 100 µM.[1][2] For instance, in studies with NRK-49F renal fibroblast cells, concentrations below 10 µM showed no cytotoxic effects, whereas concentrations of 15 µM and 20 µM led to a significant reduction in cell viability.[1] In lung cancer cell lines like H460 and H1299, concentrations ranging from 100 µg/mL to 250 µg/mL have been investigated.[3][4] It is crucial to determine the optimal concentration for each specific cell line and experimental condition.
Q2: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A2: To determine the optimal, non-toxic concentration, it is essential to perform a dose-response experiment. This involves treating your cells with a range of PAA concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using assays like MTT, XTT, or LDH.[5][6] The highest concentration that does not significantly reduce cell viability compared to the vehicle control is generally considered the optimal non-toxic concentration for your subsequent experiments.
Q3: What are the common signs of this compound-induced cytotoxicity?
A3: Common indicators of cytotoxicity include a decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment from the culture plate), and an increase in the release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium. Apoptosis, or programmed cell death, is another indicator and can be assessed by assays such as Annexin V staining.[7][8][9]
Q4: What signaling pathways are known to be affected by this compound?
A4: this compound has been shown to modulate several signaling pathways, which can vary depending on the cell type and context. Some of the key pathways identified include the MEK/ERK signaling pathway, the TGF-β/Smad pathway, and the AMPK signaling pathway.[1][10][11] Understanding these pathways can help in designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at expected non-toxic concentrations. | Cell line is particularly sensitive to PAA. | Perform a more granular dose-response curve with narrower concentration intervals (e.g., 0.1, 0.5, 1, 2.5, 5, 7.5, 10 µM). Reduce the treatment duration. |
| PAA stock solution was not prepared or stored correctly. | Prepare a fresh stock solution of PAA in a suitable solvent like DMSO.[10] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| No observable effect of this compound on the target of interest. | Concentration of PAA is too low. | Gradually increase the concentration of PAA, while closely monitoring for any signs of cytotoxicity using a viability assay in parallel. |
| The chosen cell line is not responsive to PAA. | Consider using a different cell line that has been reported to be responsive to PAA or investigate the expression levels of the target signaling pathway components in your current cell line. |
Data Presentation
Table 1: Cytotoxicity of this compound on NRK-49F Cells
| PAA Concentration (µM) | Cell Viability (%) | Reference |
| 0 (Control) | 100 | [1] |
| 1 | ~100 | [1] |
| 2 | ~95 | [1] |
| 5 | ~90 | [1] |
| 10 | ~85 | [1] |
| 15 | Significantly Reduced | [1] |
| 20 | Significantly Reduced | [1] |
Table 2: Effect of this compound on Lung Cancer Cell Viability
| Cell Line | PAA Concentration (µg/mL) | Cell Viability (%) | Reference |
| H460 | 0 (Control) | 100 | [3][4] |
| 100 | ~80 | [3][4] | |
| 150 | ~60 | [3][4] | |
| 200 | ~40 | [3][4] | |
| 250 | ~20 | [3][4] | |
| H1299 | 0 (Control) | 100 | [3][4] |
| 100 | ~75 | [3][4] | |
| 150 | ~55 | [3][4] | |
| 200 | ~35 | [3][4] | |
| 250 | ~15 | [3][4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.[5][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[6][15]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After treatment, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).
Annexin V Apoptosis Assay
This assay is used to detect early and late stages of apoptosis.[7][8][9][16][17]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as desired.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuated TGF-β1-induced epithelial-mesenchymal transition in renal tubular epithelial cells through SPRY2/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NO [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
Improving the solubility of Poricoic acid A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poricoic acid A, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid compound isolated from Poria cocos with significant therapeutic potential, including anti-tumor and anti-fibrotic activities.[1][2] It is known to activate the AMP-activated protein kinase (AMPK) pathway.[3][4][5] However, this compound is a lipophilic molecule with poor solubility in water, which can pose challenges for its use in in vitro and in vivo experiments that require aqueous buffer systems. This poor solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits high solubility in organic solvents like dimethyl sulfoxide (DMSO).[3] Quantitative data from various suppliers is summarized below.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 200.52 mM | May require ultrasonication to fully dissolve. It is recommended to use fresh, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[3] |
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do?
A3: This is a common issue when the final concentration of DMSO in the aqueous solution is not high enough to maintain the solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration of this compound: The simplest solution is often to work at a lower final concentration.
-
Increase the final DMSO concentration: While effective, be mindful of the DMSO tolerance of your cell line or experimental system, as high concentrations can be toxic. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a pre-warmed aqueous solution: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous solution can sometimes help prevent immediate precipitation.
-
Employ a solubility enhancement technique: For experiments requiring higher concentrations in aqueous solutions, consider using methods like cyclodextrin complexation, solid dispersions, or nanoparticle formulations, which are detailed in the troubleshooting guides below.
Troubleshooting Guides
This section provides detailed guidance and experimental protocols for common solubility-related problems encountered when working with this compound.
Issue 1: Precipitation of this compound in Aqueous Buffers
Problem: You observe a precipitate after diluting your this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
Root Cause: The aqueous buffer lacks sufficient solvating power to keep the hydrophobic this compound in solution as the DMSO concentration is diluted.
Solutions:
-
pH Adjustment:
-
Experimental Protocol (General):
-
Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 9.0).
-
Add an excess amount of this compound powder to a small volume of each buffer.
-
Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the pH at which solubility is maximized.
-
-
Co-solvent Systems:
-
Concept: The addition of a water-miscible organic solvent (co-solvent) can increase the overall solvating capacity of the aqueous solution.
-
Common Co-solvents: Ethanol, polyethylene glycol (PEG), propylene glycol.
-
Experimental Protocol (Example with PEG 400):
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
In a separate tube, prepare the desired co-solvent/aqueous buffer mixture (e.g., 10% PEG 400 in PBS).
-
Slowly add the this compound stock solution to the co-solvent/buffer mixture while vortexing to ensure rapid mixing.
-
Visually inspect for any signs of precipitation. Note: Always include a vehicle control with the same final concentration of the co-solvent in your experiments.
-
-
Issue 2: Low Bioavailability in in vivo Studies
Problem: You are observing lower than expected efficacy in animal studies, potentially due to poor absorption of this compound.
Root Cause: The poor aqueous solubility of this compound can limit its dissolution in the gastrointestinal tract, leading to low oral bioavailability.
Solutions:
-
Cyclodextrin Inclusion Complexation:
-
Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has improved aqueous solubility.
-
Experimental Protocol (Example with Hydroxypropyl-β-cyclodextrin - HP-β-CD):
-
Preparation of the Inclusion Complex (Kneading Method):
-
Weigh out this compound and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).
-
Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.
-
Gradually add the this compound to the paste while continuously kneading for 30-60 minutes.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Solubility Assessment:
-
Prepare saturated solutions of both the pure this compound and the inclusion complex in water.
-
Determine the concentration of the dissolved compound in each solution to quantify the improvement in solubility.
-
-
-
-
Solid Dispersion:
-
Concept: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier. This can enhance the dissolution rate by reducing the particle size to a molecular level and improving the wettability of the drug.
-
Experimental Protocol (Example with PVP K30 using Solvent Evaporation):
-
Dissolve this compound and a hydrophilic polymer like polyvinylpyrrolidone (PVP K30) in a common volatile organic solvent (e.g., methanol or ethanol) in a desired weight ratio (e.g., 1:5 drug to polymer).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion for amorphization (e.g., using XRD or DSC) and assess its dissolution rate compared to the pure drug.
-
-
-
Nanoparticle Formulation:
-
Concept: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and improved bioavailability.
-
Experimental Protocol (Example using Nanoprecipitation):
-
Dissolve this compound in a water-miscible organic solvent (e.g., acetone or ethanol). This is the organic phase.
-
Prepare an aqueous phase containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA).
-
Inject the organic phase into the aqueous phase under constant stirring.
-
The this compound will precipitate as nanoparticles due to the solvent displacement.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Characterize the nanoparticle suspension for particle size, zeta potential, and drug loading.
-
-
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways. The following diagrams illustrate these interactions.
Caption: this compound activates AMPK, which in turn inhibits Smad3, leading to reduced fibroblast activation and extracellular matrix remodelling.
Caption: this compound inhibits the NF-κB and MAPK signaling pathways, reducing inflammation and fibrosis.
Caption: this compound attenuates renal fibrosis by inhibiting the ER stress-mediated apoptotic pathway.
References
- 1. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound activates AMPK to attenuate fibroblast activation and abnormal extracellular matrix remodelling in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C31H46O5 | CID 5471851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Long-term storage and stability of Poricoic acid A powder
Welcome to the Technical Support Center for Poricoic Acid A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of this compound powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C. Under these conditions, the powder is stable for up to three years.[1][2]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the storage temperature and solvent. For stock solutions prepared in DMSO, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for stability up to one year, or at -20°C for up to one month.[1][3]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is limited, it is a general best practice for handling complex organic molecules to protect them from light.[3][4] Therefore, it is recommended to store both the powder and solutions in light-resistant containers or in the dark.
Q4: What is the recommended solvent for preparing stock solutions?
A4: DMSO is a commonly used solvent for preparing stock solutions of this compound.[1][3] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Powder | 1. Moisture absorption: The powder may have absorbed moisture, affecting its solubility. 2. Incorrect solvent: The chosen solvent may not be optimal. 3. Low-quality solvent: The solvent (e.g., DMSO) may have absorbed moisture. | 1. Ensure the powder vial is tightly sealed and stored in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation. 2. Use fresh, anhydrous DMSO for preparing stock solutions. Sonication may aid in dissolution.[2] 3. Use a fresh, unopened bottle of anhydrous DMSO. |
| Inconsistent Experimental Results | 1. Degradation of stock solution: Improper storage or repeated freeze-thaw cycles may have led to degradation. 2. Inaccurate concentration: Errors in weighing the powder or dissolving it in the solvent. | 1. Always aliquot stock solutions and store them at the recommended temperature (-80°C for long-term). Avoid repeated freeze-thaw cycles.[1] Prepare fresh solutions if degradation is suspected. 2. Use a calibrated analytical balance for weighing. Ensure the powder is completely dissolved before making further dilutions. |
| Precipitate Formation in Stock Solution After Freezing | 1. Concentration too high: The concentration of the stock solution may be above its solubility limit at low temperatures. | 1. Prepare a slightly more dilute stock solution. Before use, warm the vial to room temperature and vortex to ensure any precipitate has redissolved. |
Storage and Stability Data
This compound Powder
| Storage Condition | Duration | Stability |
| -20°C | 3 years | Stable[1][2] |
| Room Temperature | 1 month | Stable for shipping purposes, but long-term storage at RT is not recommended.[5] |
This compound in DMSO
| Storage Condition | Duration | Stability |
| -80°C | 1 year | Stable[1] |
| -20°C | 1 month | Stable[1][3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. This method is adapted from established methods for other triterpenoids.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic or acetic acid).
-
Gradient Program:
-
0-15 min: 60-80% Acetonitrile
-
15-20 min: 80-90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 60% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 210 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution (for stability testing):
-
Powder: Dissolve a known amount of this compound powder in the mobile phase to achieve a final concentration within the range of the standard curve.
-
Solution: Dilute the this compound stock solution (in DMSO) with the mobile phase.
-
3. Forced Degradation Studies (for method validation):
To ensure the method is stability-indicating, forced degradation studies should be performed.
-
Acid Hydrolysis: Incubate the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours.
-
Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method to ensure that degradation products are resolved from the parent peak of this compound.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Technical Support Center: Poricoic Acid A Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays with Poricoic acid A.
Frequently Asked Questions (FAQs)
Q1: My cell proliferation results with this compound are not consistent. What are the common causes?
Inconsistent results in this compound proliferation assays can stem from several factors, ranging from the properties of the compound itself to the specifics of the assay protocol. Key areas to investigate include:
-
Compound Solubility and Stability: this compound has limited water solubility and is typically dissolved in DMSO.[1][2] Inconsistent stock solution preparation or precipitation of the compound in culture media can lead to variable effective concentrations.
-
Cell-Based Factors: Cell line identity, passage number, seeding density, and overall cell health can significantly impact the response to this compound.[3]
-
Assay-Specific Variability: Each proliferation assay (e.g., MTT, XTT, BrdU) has its own set of potential pitfalls, such as incubation times, reagent stability, and interference from the test compound.[4]
Q2: What is the known mechanism of action for this compound's effect on proliferation?
This compound has been shown to inhibit cell proliferation through multiple signaling pathways. Understanding these can help in designing experiments and interpreting results. The primary mechanisms include:
-
AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), which can lead to downstream effects that inhibit cell growth.[1][2]
-
MEK/ERK Pathway Suppression: It has been demonstrated to directly target MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway, which is crucial for cell proliferation.[5][6]
-
Other Pathways: this compound has also been implicated in the regulation of other pathways involved in cell growth and fibrosis, such as TGF-β/Smad3 and MAPK pathways.[7][8][9]
Q3: How do I choose the right proliferation assay for my experiments with this compound?
The choice of assay depends on your specific research question and experimental setup.[10][11][12]
-
Metabolic Assays (MTT, XTT): These colorimetric assays are high-throughput and measure the metabolic activity of the cell population, which is often proportional to the number of viable cells.[12] They are good for initial screening of dose-dependent effects.
-
DNA Synthesis Assays (BrdU): These assays directly measure DNA synthesis, providing a more direct assessment of cell proliferation.[13] They are useful for confirming results from metabolic assays and for cell cycle analysis.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicates is a common issue in plate-based assays and can obscure the true effect of this compound.[14]
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences. When adding cells, ensure they are in a homogenous suspension.[14] |
| Edge Effects | The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[14] |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[15] |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding. Cell clumps will lead to uneven cell distribution in the wells.[3] |
Issue 2: Unexpected or No Dose-Response
Observing a flat dose-response curve or a response that does not align with expectations can be perplexing.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| This compound Precipitation | Prepare fresh dilutions of this compound from a concentrated DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound.[1] |
| Incorrect Concentration Range | The effective concentration of this compound can be cell-type dependent. Perform a wide-range dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the optimal concentration range for your cell line.[9][16] |
| Cell Seeding Density | The initial number of cells seeded can influence the outcome. If the cell density is too high, cells may become confluent before the end of the experiment, masking any anti-proliferative effects. Conversely, if the density is too low, the signal may be weak. |
| Incubation Time | The duration of exposure to this compound may not be optimal. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to identify the most appropriate time point. |
Issue 3: High Background or Low Signal-to-Noise Ratio
High background can be caused by contamination or issues with the assay reagents.[17][18]
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reagent Contamination | Ensure all reagents, especially cell culture media and assay solutions, are sterile. Microbial contamination can contribute to the reduction of tetrazolium salts, leading to false-positive signals. |
| Reagent Degradation | Store assay reagents as recommended by the manufacturer. For example, MTT and XTT solutions are light-sensitive and should be protected from light.[17][18] |
| Interference from Phenol Red | Phenol red in cell culture media can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media for the assay. |
Experimental Protocols
MTT Proliferation Assay
This protocol is a standard method for assessing cell viability through metabolic activity.[15][19]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
XTT Proliferation Assay
The XTT assay is an alternative to the MTT assay where the formazan product is water-soluble.[18][20]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions. This should be done immediately before use.
-
XTT Addition: Add the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at a wavelength of 450-490 nm.
BrdU Proliferation Assay
This assay measures the incorporation of BrdU into newly synthesized DNA.[4][13][21]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for sufficient incorporation (e.g., 2-24 hours, depending on the cell cycle length).
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution (e.g., HCl) to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition and Signal Detection: Add the appropriate substrate and measure the signal (colorimetric or fluorescent) using a microplate reader.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. biocompare.com [biocompare.com]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. google.com [google.com]
- 20. abcam.com [abcam.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing Poricoic Acid A Delivery in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Poricoic acid A (PAA) in animal models.
Frequently Asked Questions (FAQs)
1. What is this compound (PAA)? this compound is a triterpenoid compound isolated from the fungus Poria cocos. It has garnered significant research interest for its potential therapeutic properties, including anti-tumor and anti-fibrotic effects. In animal models, it has shown efficacy in studies related to lung cancer and renal fibrosis.
2. What are the main challenges in delivering this compound in animal models? The primary challenge in delivering PAA is its poor water solubility. This can lead to difficulties in preparing stable and homogenous formulations for oral administration, potentially causing inaccurate dosing and variable absorption.
3. What are the known signaling pathways modulated by this compound? PAA has been shown to modulate several key signaling pathways, contributing to its therapeutic effects. These include the inhibition of the TGF-β/Smad3 and MEK/ERK pathways, as well as the activation of the AMPK signaling pathway.[1][2][3][4]
4. What is the reported toxicity of this compound in animal models? While a specific LD50 value for this compound is not readily available in the published literature, studies have indicated that it exhibits low toxicity with minimal adverse effects on primary organs in mouse models.[2][5] One study on a related triterpenoid from Poria cocos classified it as a Class 5 chemical, suggesting a high LD50 (over 5000 mg/kg).
5. How should this compound powder be stored? this compound powder should be stored at -20°C in a tightly sealed container to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and administration of this compound in animal models.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| My this compound is not dissolving in the vehicle. | PAA has very low aqueous solubility. | - Ensure you are using an appropriate vehicle. For a suspension, 0.5% - 1% Carboxymethylcellulose (CMC-Na) in saline is recommended. For a solution/suspension, a co-solvent system such as DMSO and corn oil can be used, but the final concentration of DMSO should be kept low (typically <5%) to avoid toxicity. - Use a homogenizer or sonicator to create a fine, uniform suspension. Visually inspect for any precipitate before each administration. |
| The suspension appears to be unstable and the compound is settling out. | The particle size of PAA may be too large, or the viscosity of the vehicle is insufficient to maintain a stable suspension. | - If possible, reduce the particle size of the PAA powder using techniques like micronization. - Increase the concentration of the suspending agent (e.g., up to 2% CMC-Na) to increase the viscosity of the vehicle. - Always vortex the suspension immediately before drawing it into the dosing syringe to ensure a homogenous dose. |
| I am observing inconsistent results between animals in the same treatment group. | This could be due to inaccurate dosing from an inhomogeneous suspension, or variability in the gavage procedure. | - Ensure the suspension is thoroughly mixed before dosing each animal. - Standardize the oral gavage technique. Ensure all personnel are properly trained and consistent in their method. - Consider factors such as the time of day for dosing and the fasting state of the animals, as these can affect absorption. |
| The animal is showing signs of distress (e.g., coughing, choking) during or after oral gavage. | The gavage needle may have entered the trachea, or the volume administered may be too large. Esophageal irritation could also be a factor. | - Immediately stop the procedure if the animal shows any signs of distress. - Review and refine your gavage technique. Ensure the animal is properly restrained and the needle is inserted correctly. - Use a flexible-tipped gavage needle to minimize the risk of tracheal entry and esophageal injury. - Adhere to the recommended maximum oral gavage volumes for the species and weight of your animal (typically 5-10 mL/kg for mice and rats). |
| The vehicle (e.g., with DMSO) is causing adverse effects in my control group. | DMSO can have its own biological effects and can be toxic at higher concentrations. | - Run a vehicle-only control group to assess the effects of the formulation itself. - Minimize the final concentration of DMSO in the administered dose. - If adverse effects are still observed, consider alternative formulation strategies that do not require DMSO, such as a micronized suspension in CMC-Na. |
Quantitative Data Summary
In Vivo Study Parameters for this compound
| Species | Animal Model | Dosage | Administration Route | Vehicle | Reference |
| Rat | Unilateral Ureteral Obstruction (UUO) | 10 mg/kg/day | Intragastric | Not specified | [2] |
| Rat | Ischemia-Reperfusion Injury | 10 mg/kg/day | Intragastric | Not specified | |
| Mouse | Lung Cancer Xenograft | Not specified | Not specified | Not specified | [2] |
Pharmacokinetic Parameters of this compound
| Parameter | Description | Value (Species) |
| Cmax | Maximum (peak) plasma concentration of a drug after administration. | Data not available in published literature |
| Tmax | Time to reach Cmax. | Data not available in published literature |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure over time. | Data not available in published literature |
| Oral Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation. | Data not available in published literature |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 1 mg/mL suspension of this compound in a 0.5% CMC-Na vehicle.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium salt (CMC-Na)
-
Sterile 0.9% saline
-
Sterile conical tubes (50 mL)
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.25 g of CMC-Na.
-
In a 50 mL conical tube, add approximately 40 mL of sterile 0.9% saline.
-
Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer.
-
Slowly add the CMC-Na powder to the saline while stirring to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved. This may take several hours.
-
Bring the final volume to 50 mL with sterile saline. Store at 4°C.
-
-
Prepare the this compound Suspension (1 mg/mL):
-
Calculate the required amount of PAA based on the number of animals and the dosing volume. For example, for 10 mice at a 10 mg/kg dose with an average weight of 25 g, the required dose per mouse is 0.25 mg. If the dosing volume is 0.25 mL, you will need a 1 mg/mL suspension.
-
Weigh the required amount of PAA powder.
-
Add a small amount of the 0.5% CMC-Na vehicle to the PAA powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing.
-
Homogenize the suspension using a homogenizer or sonicator until a uniform, fine suspension is achieved.
-
Store the suspension at 4°C. Before each use, allow the suspension to come to room temperature and vortex thoroughly to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general guideline for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch flexible-tipped for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume.
-
Allow the prepared PAA suspension to reach room temperature.
-
-
Dose Preparation:
-
Thoroughly vortex the PAA suspension to ensure it is homogenous.
-
Draw the calculated volume into the syringe.
-
-
Restraint and Administration:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Position the mouse vertically.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is in the esophagus, slowly dispense the suspension.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of immediate distress, such as coughing or difficulty breathing, for at least 15-30 minutes.
-
Visualizations
Caption: TGF-β/Smad3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting workflow for inconsistent results in PAA animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some pharmacokinetic parameters of salvianolic acid A following single-dose oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Poricoic Acid A: A Comparative Analysis Against Standard Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Poricoic acid A (PAA), a natural triterpenoid derived from Poria cocos, against standard-of-care chemotherapies for non-small cell lung cancer and ovarian cancer. This analysis is based on available preclinical data.
Disclaimer: The following data is compiled from separate preclinical studies. No direct head-to-head comparative studies between this compound and standard chemotherapies were identified in the public domain. Therefore, this guide offers an indirect comparison to highlight the potential of this compound and to inform future research directions.
Non-Small Cell Lung Cancer (NSCLC)
Standard first-line treatment for NSCLC often involves a platinum-based chemotherapy regimen, such as cisplatin or carboplatin, frequently used in combination with another agent like pemetrexed or a taxane.
Comparative Efficacy Data (Preclinical)
| Parameter | This compound | Cisplatin |
| Cell Line | H460 (Human NSCLC) | H460 (Human NSCLC) |
| In Vitro Efficacy | Dose-dependent inhibition of cell viability.[1][2] | Dose-dependent cytotoxicity. |
| In Vivo Model | H460 xenograft in nude mice.[3][4][5] | H460 xenograft in mice. |
| In Vivo Efficacy | Significant inhibition of tumor growth and reduction in tumor weight at doses of 10, 20, and 30 mg/kg.[3][4][5] | Demonstrates tumor suppression. |
| Mechanism of Action | Directly targets MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway. This induces apoptosis and G2/M phase cell cycle arrest.[1][5][6] | Induces DNA damage, leading to apoptosis. Can enhance radiation-induced cytotoxicity. |
Signaling Pathway of this compound in NSCLC
Caption: this compound inhibits the MEK/ERK signaling pathway in NSCLC.
Ovarian Cancer
The standard of care for advanced ovarian cancer typically involves a combination of a platinum-based agent, most commonly carboplatin, with a taxane, such as paclitaxel.
Comparative Efficacy Data (Preclinical)
| Parameter | This compound | Carboplatin + Paclitaxel |
| Cell Line | SKOV3 (Human Ovarian Cancer) | SKOV3 (Human Ovarian Cancer) |
| In Vitro Efficacy | Dose-dependent suppression of cell viability, migration, and invasion.[3] | Synergistic cytotoxic effects. |
| In Vivo Model | SKOV3 xenograft in nude mice.[4] | Ovarian cancer xenograft models. |
| In Vivo Efficacy | Reduced xenograft tumor weight by approximately 50-70%.[3] | Significant decrease in tumor weight in PDX models. |
| Mechanism of Action | Induces apoptosis and autophagy by modulating the mTOR/p70s6k signaling axis.[3] | Carboplatin forms DNA adducts leading to apoptosis, while paclitaxel stabilizes microtubules, causing mitotic arrest and apoptosis. |
Signaling Pathway of this compound in Ovarian Cancer
Caption: this compound modulates the mTOR/p70s6k signaling axis in ovarian cancer.
Experimental Protocols
This compound In Vitro Cell Viability Assay (SKOV3)
-
Cell Seeding: SKOV3 cells were seeded at a density of approximately 1 x 104 cells per well in 96-well plates and incubated overnight.[3]
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 30, 50, 80 µg/mL) diluted in DMSO for 24 hours.[3]
-
Assay: Cell viability was determined using a CCK-8 assay kit. After treatment, cells were incubated with CCK-8 reagent for 3 hours. The absorbance was measured to determine cell viability.[3]
This compound In Vivo Xenograft Study (H460)
-
Tumor Implantation: H460 cells were subcutaneously injected into the backs of the mice to establish xenograft tumors.[3][4][5]
-
Treatment: Once tumors reached a certain volume, mice were treated with varying doses of this compound (e.g., 10, 20, 30 mg/kg).[3][4][5]
-
Efficacy Evaluation: Tumor volumes were measured at regular intervals, and tumor weights were measured at the end of the study.[3][4][5]
Standard Chemotherapy In Vivo Xenograft Study (Ovarian Cancer)
-
Animal Model: Patient-derived xenograft (PDX) models from epithelial ovarian cancer were established in mice.
-
Treatment: Mice were treated with a combination of paclitaxel (15 mg/kg) and carboplatin (50 mg/kg) administered intraperitoneally.
-
Efficacy Evaluation: Tumor weight was measured at the end of the study and compared to a control group.
General Experimental Workflow
Caption: A generalized workflow for preclinical anticancer drug evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Poricoic Acid A in Combination with Other Therapeutic Agents: A Comparative Guide for Researchers
Disclaimer: The following guide summarizes the current understanding of Poricoic Acid A's (PAA) potential in combination therapies. It is important to note that while the standalone anti-cancer effects of PAA are documented, direct quantitative data on its synergistic effects (e.g., Combination Index values) with common chemotherapeutic agents such as cisplatin, doxorubicin, and paclitaxel are limited in the currently available scientific literature. This guide, therefore, focuses on the established mechanisms of PAA to propose potential synergistic interactions and provides a framework for future research.
Overview of this compound's Anti-Cancer Activity
This compound, a triterpenoid derived from the medicinal mushroom Poria cocos, has demonstrated notable anti-tumor effects across various cancer cell lines. Its activity is primarily attributed to the induction of apoptosis and autophagy, as well as the modulation of key signaling pathways involved in cancer cell proliferation and survival.
In Vitro Cytotoxicity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound as a single agent in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| H460 | Lung Cancer | ~150-200 | [1][2] |
| H1299 | Lung Cancer | ~150-200 | [1][2] |
| SKOV3 | Ovarian Cancer | 30, 50, 80 (dose-dependent decrease in viability) | [3] |
| HepG2 | Liver Cancer | Not specified, but showed apoptotic effects | [4] |
| HL-60 | Leukemia | Not specified, but showed cytotoxic effects | [5] |
Mechanisms of Action: Basis for Combination Therapy
The potential for this compound to act synergistically with other therapeutic agents stems from its modulation of critical cancer-related signaling pathways.
Key Signaling Pathways Modulated by this compound
-
MEK/ERK Signaling Pathway: PAA has been shown to directly target and inhibit MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway. This pathway is crucial for cell proliferation and survival in many cancers, including lung cancer.[2][6]
-
PI3K/Akt/mTOR Signaling Pathway: PAA can suppress the phosphorylation of key components of the PI3K/Akt/mTOR pathway.[3][7] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis and autophagy.[3]
-
NF-κB Signaling Pathway: PAA has been observed to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.[7][8]
Proposed Synergistic Interactions with Chemotherapeutic Agents
Based on its mechanism of action, PAA may enhance the efficacy of conventional chemotherapeutics in the following ways:
-
With Cisplatin: Cisplatin primarily acts by inducing DNA damage. PAA's inhibition of survival pathways like PI3K/Akt could prevent cancer cells from repairing this damage, thus increasing their sensitivity to cisplatin.
-
With Doxorubicin: Doxorubicin induces apoptosis through various mechanisms, including DNA intercalation and topoisomerase II inhibition. PAA's ability to induce apoptosis and autophagy through the mTOR pathway could complement the cytotoxic effects of doxorubicin.
-
With Paclitaxel: Paclitaxel stabilizes microtubules, leading to cell cycle arrest and apoptosis. By inhibiting the MEK/ERK pathway, which is involved in cell cycle progression, PAA could potentially enhance the anti-proliferative effects of paclitaxel.
Experimental Protocols for Evaluating Synergy
For researchers investigating the potential synergistic effects of this compound with other therapeutic agents, the following experimental workflow and protocols are recommended.
Experimental Workflow for Synergy Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of Poricoic acid A and metformin in cancer cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Poricoic acid A and metformin, two compounds that have demonstrated notable anti-cancer properties. This objective analysis is supported by experimental data from various studies, detailing their mechanisms of action, efficacy in different cancer cell lines, and the signaling pathways they modulate.
Quantitative Data Presentation
The following tables summarize the cytotoxic effects of this compound and metformin across a range of cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in the same experimental setup are limited.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value (µM) | Duration of Treatment | Assay Used |
| CCRF-CEM (Leukemia) | > 40 | 72 hours | MTT Assay |
| AZ-521 (Gastric Adenocarcinoma) | > 100 | 48 hours | MTT Assay |
| H460 (Lung Cancer) | ~200 - 500 µg/mL | 24 hours | CCK-8 Assay |
| H1299 (Lung Cancer) | ~200 - 500 µg/mL | 24 hours | CCK-8 Assay |
| SKOV3 (Ovarian Cancer) | ~60 - 160 µg/mL** | 24 hours | CCK-8 Assay |
*Concentrations were reported in µg/mL. Conversion to µM requires the molecular weight of this compound (498.69 g/mol ). For example, 250 µg/mL is approximately 501 µM. **Concentrations were reported in µg/mL. For example, 80 µg/mL is approximately 160 µM.
Table 2: IC50 Values of Metformin in Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value (mM) | Duration of Treatment | Assay Used |
| HeLa (Cervical Cancer) | 0.007492 | 72 hours | MTT Assay[1] |
| Triple-Negative Breast Cancer (TNBC) | Tenfold lower than luminal A | Not Specified | Not Specified[2][3] |
| U2OS (Osteosarcoma) | Varies | Not Specified | Not Specified[4][5] |
| 143B (Osteosarcoma) | Varies | Not Specified | Not Specified[4][5] |
| MG63 (Osteosarcoma) | Varies | Not Specified | Not Specified[4][5] |
| HeyA8 (Ovarian Cancer) | Reduced paclitaxel IC50 | Not Specified | MTT Assay[6] |
| SKOV3ip1 (Ovarian Cancer) | Reduced paclitaxel IC50 | Not Specified | MTT Assay[6] |
| NCI-H460 (Lung Cancer) | Varies (used in combination) | Not Specified | MTT Assay |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the research of this compound and metformin's effects on cancer cells.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effects of this compound and metformin on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or metformin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition:
-
For MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
For CCK-8 Assay: CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated for 1-4 hours.[7][8]
-
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound or metformin.
Protocol:
-
Cell Treatment: Cancer cells are treated with the desired concentrations of this compound or metformin for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[7]
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of this compound and metformin on the expression and phosphorylation of key proteins in signaling pathways such as mTOR, AMPK, and MEK/ERK.
Protocol:
-
Cell Lysis: After treatment with this compound or metformin, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-mTOR, mTOR, p-AMPK, AMPK, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and metformin, as well as a typical experimental workflow for their comparison.
Signaling Pathways
Caption: this compound signaling pathways in cancer cells.
Caption: Metformin signaling pathways in cancer cells.
Experimental Workflow
Caption: Experimental workflow for comparing this compound and metformin.
Discussion and Conclusion
Both this compound and metformin exhibit significant anti-cancer properties through distinct yet partially overlapping mechanisms. Metformin, a well-established anti-diabetic drug, primarily exerts its anti-cancer effects by activating AMPK and inhibiting mTORC1 signaling, leading to decreased cell proliferation and induction of apoptosis.[1][9] Its ability to modulate cellular metabolism is a key aspect of its anti-tumor activity.
This compound, a natural compound, has been shown to inhibit cancer cell growth by targeting the MEK/ERK and mTOR/p70S6K signaling pathways.[8] It also induces apoptosis and autophagy in cancer cells.[8]
A direct comparison of the potency of these two compounds is challenging due to the lack of head-to-head studies. The available IC50 data suggests that metformin's efficacy can be in the low millimolar to high micromolar range, depending on the cancer cell type. This compound's effective concentrations appear to be in the higher micromolar range. However, these values are highly dependent on the specific cancer cell line and the experimental conditions used.
Future research should focus on direct comparative studies of this compound and metformin in a panel of cancer cell lines to provide a more definitive assessment of their relative efficacy. Furthermore, investigating the potential synergistic effects of combining these two agents could open new avenues for cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metformin-Induced Killing of Triple-Negative Breast Cancer Cells Is Mediated by Reduction in Fatty Acid Synthase via miRNA-193b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin and Cancer Risk and Mortality: A Systematic Review and Meta-Analysis taking into account Biases and Confounders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of targeted therapy in combination with metformin on human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Knowledge mapping of metformin use on cancers: a bibliometric analysis (2013–2023) [frontiersin.org]
- 7. Poricoic acid AE | CAS:1159753-88-4 | Manufacturer ChemFaces [m.chemfaces.com]
- 8. Chemoprevention of cancer with metformin: A meta-analysis. - ASCO [asco.org]
- 9. Poricoic Acid G | C30H46O5 | CID 5471966 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of mTOR Inhibition: Poricoic Acid A Versus Rapamycin
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that governs cell growth, proliferation, and survival, making it a prime target in drug development, particularly in oncology and immunology. This guide provides an objective comparison of the mTOR inhibitory activities of Poricoic acid A, a natural triterpenoid, and rapamycin, a well-established mTOR inhibitor.
Mechanism of Action and Signaling Pathway
Both this compound and rapamycin exert their effects by modulating the mTOR signaling pathway, albeit through potentially different mechanisms. Rapamycin, in complex with FKBP12, allosterically inhibits mTOR Complex 1 (mTORC1), leading to the dephosphorylation of its downstream effectors, p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1). This cascade ultimately results in the inhibition of protein synthesis and cell cycle arrest.[1]
This compound has been shown to significantly reduce the phosphorylation levels of mTOR and its downstream target p70S6K, suggesting its inhibitory role in the mTOR/p70S6K signaling axis.[2] The precise molecular interaction of this compound with the mTOR complex is still under investigation.
Below is a diagram illustrating the mTOR signaling pathway and the points of inhibition for both compounds.
Quantitative Comparison of Inhibitory Activity
While direct comparative studies providing IC50 values for both compounds under identical conditions are limited, we can summarize the available quantitative and semi-quantitative data.
| Inhibitor | Target | IC50 Value | Cell Line / Assay Conditions | Reference |
| Rapamycin | mTORC1 | ~0.05 nM | IL-2-induced T cell line | [3] |
| mTORC1 | Varies (nM to µM range) | Various cancer cell lines | ||
| This compound | mTOR Phosphorylation | Not Reported | SKOV3 ovarian cancer cells | [2] |
| p70S6K Phosphorylation | Not Reported | SKOV3 ovarian cancer cells | [2] |
Note: The inhibitory effect of this compound on mTOR and p70S6K phosphorylation has been demonstrated through Western blot analysis, indicating a dose-dependent decrease in phosphorylation. However, a specific IC50 value for direct mTOR kinase inhibition has not been published.
Experimental Data and Observations
Western Blot Analysis
Studies have utilized Western blotting to assess the phosphorylation status of key proteins in the mTOR pathway following treatment with this compound and rapamycin.
This compound: Treatment of SKOV3 ovarian cancer cells with this compound resulted in a significant, dose-dependent decrease in the phosphorylation of both mTOR and p70S6K, while the total protein levels of mTOR and p70S6K remained unchanged.[2]
Rapamycin: The inhibitory effect of rapamycin on p70S6K phosphorylation is well-documented across numerous cell lines.[3] Rapamycin effectively reduces the phosphorylation of p70S6K, a direct downstream target of mTORC1.[1]
The following diagram illustrates a typical experimental workflow for evaluating mTOR inhibition using Western blotting.
References
Cross-Validation of Poricoic Acid A's Effects in Diverse Cell Lines: A Comparative Guide
An objective analysis of Poricoic acid A's performance across various cell lines, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound (PAA), a lanostane-type triterpenoid isolated from Poria cocos, has garnered significant attention for its diverse pharmacological activities, particularly its anti-cancer and anti-fibrotic properties. This guide provides a cross-validated comparison of PAA's effects in different cell lines, summarizing key quantitative data and detailing the experimental protocols used to generate these findings. The information is intended to provide a comprehensive resource for researchers investigating the therapeutic potential of this natural compound.
Comparative Efficacy of this compound Across Cell Lines
The biological effects of this compound are cell-type dependent, with notable efficacy in inducing apoptosis, inhibiting proliferation, and preventing migration and invasion in various cancer cell lines. In non-cancerous cell lines, its effects are primarily associated with anti-fibrotic and protective mechanisms.
Table 1: Anti-Proliferative and Pro-Apoptotic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |
| SKOV3 | Ovarian Cancer | CCK-8 | 30, 50, 80 µg/mL | Dose-dependent decrease in cell viability.[1][2] | [1][2] |
| SKOV3 | Ovarian Cancer | Flow Cytometry | 30, 50, 80 µg/mL | Dose-dependent induction of apoptosis. | [3][4] |
| H460 | Lung Cancer | CCK-8 | 100, 150, 200, 250 µg/mL | Significant inhibition of cell viability.[5][6] | [5][6] |
| H1299 | Lung Cancer | CCK-8 | 100, 150, 200, 250 µg/mL | Significant inhibition of cell viability.[5][6] | [5][6] |
| H460 & H1299 | Lung Cancer | Flow Cytometry | 100, 150, 200, 250 µg/mL | Dose-dependent induction of apoptosis.[5][6] | [5][6] |
| HL-60 | Leukemia | Cytotoxicity Assay | Not specified | Significant cytotoxicity. | [7] |
Table 2: Effects of this compound on Cell Migration, Invasion, and Fibrosis
| Cell Line | Cell Type | Assay | Concentration | Effect | Citation |
| SKOV3 | Ovarian Cancer | Scratch Assay | 30, 50, 80 µg/mL | Dose-dependent inhibition of cell migration.[1][4] | [1][4] |
| SKOV3 | Ovarian Cancer | Transwell Invasion Assay | 30, 50, 80 µg/mL | Dose-dependent decrease in invading cells.[1][4] | [1][4] |
| NRK-49F | Rat Kidney Fibroblast | Western Blot | Not specified | Attenuated fibroblast activation and extracellular matrix remodeling.[8] | [8] |
| NRK-52E | Rat Kidney Epithelial | Hypoxia/Reoxygenation | 10 µM | Protected against hypoxia/reoxygenation-induced injury. | [9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
MEK/ERK Signaling Pathway in Lung Cancer
In lung cancer cells, PAA has been shown to directly target MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway.[10] This inhibition results in suppressed cell growth and proliferation.[10]
mTOR/p70S6K Signaling Axis in Ovarian Cancer
In ovarian cancer, PAA has been demonstrated to induce apoptosis and autophagy by modulating the mTOR/p70s6k signaling axis.[1][3] It significantly impairs the phosphorylation of mTOR and p70s6k without affecting their total protein levels.[1]
AMPK Signaling Pathway in Renal Fibrosis
This compound has been shown to activate AMPK, which in turn attenuates fibroblast activation and abnormal extracellular matrix remodeling in renal fibrosis.[8]
Detailed Experimental Protocols
To ensure reproducibility and facilitate cross-study comparisons, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells (e.g., SKOV3, H460, H1299) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 30, 50, 80, 100, 150, 200, 250 µg/mL) for 24 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control group (treated with vehicle only).
Apoptosis Analysis (Flow Cytometry)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells (early and late apoptosis) using appropriate software.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells (e.g., SKOV3) in serum-free medium in the upper chamber.
-
Treatment: Add different concentrations of this compound to the upper chamber.
-
Incubation: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber and incubate for 24-48 hours.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.
Western Blotting
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-mTOR, p-p70s6k, MEK1/2, ERK1/2) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for Assessing PAA's Anti-Cancer Effects
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of Poricoic Acid A and Melatonin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Poricoic acid A and melatonin, exploring their individual anti-cancer mechanisms and potential synergistic effects. While direct studies on their combined anti-cancer activity are not yet available, this document synthesizes existing data on their individual actions and their proven synergy in other therapeutic areas to build a strong hypothesis for their combined use in oncology.
Individual Anti-Cancer Mechanisms: A Comparative Overview
Both this compound, a triterpenoid from Poria cocos, and melatonin, the pineal gland hormone, have demonstrated notable oncostatic properties through various mechanisms.[1][2][3] Their individual effects on cancer cells are multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival.
This compound has been shown to induce apoptosis and autophagy in cancer cells by targeting critical signaling cascades.[2] Studies have indicated its ability to suppress the MEK/ERK and mTOR/p70s6k signaling pathways, both of which are central to cancer cell growth and survival.[2][4] By inhibiting these pathways, this compound can halt the cell cycle and trigger programmed cell death.
Melatonin exerts its anti-cancer effects through a broader range of mechanisms.[1][5][6] It is known to induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells.[[“]][8] This oxidative stress activates pro-apoptotic pathways such as the MAPK (JNK and p38) and suppresses pro-survival pathways like PI3K/Akt/mTOR and NF-κB.[[“]][9][10] Furthermore, melatonin can modulate the immune system, enhancing the body's natural defenses against tumors.[1]
Demonstrated Synergy in Renal Health: A Foundation for Cancer Research
While the synergistic anti-cancer effects of this compound and melatonin remain to be explicitly demonstrated, their combined efficacy has been established in the context of renal fibrosis and acute kidney injury (AKI). These studies provide a compelling rationale for investigating their synergistic potential in oncology.
Research has shown that the combination of this compound and melatonin provides enhanced protection against the transition from AKI to chronic kidney disease (CKD).[11][12] This synergistic effect is attributed to their ability to co-regulate the Gas6/Axl/NFκB/Nrf2 signaling axis, which is involved in inflammation and oxidative stress.[11][13] Additionally, the combination has been found to inhibit renal fibrosis by modulating the interaction between the TGF-β/Smad and Wnt/β-catenin pathways.[14][15] These pathways are also implicated in cancer progression, suggesting that a similar synergistic inhibition could be beneficial in an oncological context.
Quantitative Data Summary
The following tables summarize the key findings from studies on the individual and combined effects of this compound and melatonin.
Table 1: Effects of this compound and Melatonin on Signaling Pathways
| Compound | Target Pathway | Effect | Cell/Model Type | Reference |
| This compound | MEK/ERK | Inhibition | Lung Cancer Cells | [4] |
| mTOR/p70s6k | Inhibition | Ovarian Cancer Cells | [2][16] | |
| TGF-β/Smad3 | Inhibition | Renal Fibroblasts | [17] | |
| Wnt/β-catenin | Inhibition | Renal Fibrosis Model | [14] | |
| Melatonin | PI3K/Akt/mTOR | Inhibition | Gallbladder Cancer Cells | [10] |
| MAPK (JNK, p38) | Activation | Gastric Cancer Cells | [9] | |
| NF-κB | Inhibition | Gastric Cancer Cells | [9] | |
| TGF-β/Smad | Inhibition | Renal Fibrosis Model | [14] | |
| Wnt/β-catenin | Inhibition | Renal Fibrosis Model | [14] | |
| Combination | Gas6/Axl/NFκB/Nrf2 | Regulation | AKI-to-CKD Rat Model | [11][12] |
| TGF-β/Smad & Wnt/β-catenin | Synergistic Inhibition | Renal Fibrosis Model | [14][15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., SKOV3, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, melatonin, or their combination for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, p-ERK, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., SKOV3) into the flank of nude mice.
-
Tumor Growth and Treatment: When tumors reach a palpable size, randomly assign mice to different treatment groups (e.g., vehicle control, this compound, melatonin, combination). Administer treatments via oral gavage or intraperitoneal injection daily.
-
Tumor Measurement: Measure tumor volume every few days using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and melatonin and a typical experimental workflow for studying their synergistic effects.
Caption: this compound Anti-Cancer Signaling Pathways.
Caption: Melatonin Anti-Cancer Signaling Pathways.
Caption: Hypothesized Synergistic Mechanisms in Cancer.
Caption: Proposed Experimental Workflow for Synergy Evaluation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and melatonin are promising anti-cancer agents with distinct but potentially complementary mechanisms of action. Their demonstrated synergy in mitigating renal disease, through pathways relevant to oncology, provides a solid foundation for investigating their combined use in cancer therapy. Future research should focus on in vitro and in vivo studies to confirm this synergistic potential, elucidate the precise molecular mechanisms, and determine optimal dosing strategies. Such investigations could pave the way for the development of a novel and effective combination therapy for various cancers.
References
- 1. Therapeutic actions of melatonin in cancer: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. alliedacademies.org [alliedacademies.org]
- 4. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melatonin in Cancer Treatment: Current Knowledge and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Melatonin in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
- 9. Melatonin treatment induces apoptosis through regulating the nuclear factor-κB and mitogen-activated protein kinase signaling pathways in human gastric cancer SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melatonin inhibits proliferation, migration, and invasion by inducing ROS-mediated apoptosis via suppression of the PI3K/Akt/mTOR signaling pathway in gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances melatonin inhibition of AKI-to-CKD transition by regulating Gas6/AxlNFκB/Nrf2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Combined melatonin and this compound inhibits renal fibrosis through modulating the interaction of Smad3 and β-catenin pathway in AKI-to-CKD continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Poricoic Acid A for Its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA), a triterpenoid compound isolated from Poria cocos, has garnered significant interest for its diverse pharmacological activities, including anti-fibrotic, anti-inflammatory, and anti-cancer effects. These effects are attributed to its ability to modulate multiple signaling pathways. Understanding the selectivity of this compound for its various molecular targets is crucial for its development as a therapeutic agent. This guide provides a comparative assessment of this compound's selectivity for its key molecular targets, supported by available experimental data and detailed methodologies.
Data Presentation
The following tables summarize the known molecular targets of this compound and compare its activity with other well-characterized molecules targeting the same pathways. Due to the limited availability of direct quantitative data (IC50/EC50) for this compound, its activity is presented based on effective concentrations observed in cellular assays.
Table 1: Comparison of MEK Inhibitor Activity
| Compound | Target(s) | IC50 (MEK1) | IC50 (MEK2) | Cell-based Assay Concentration (this compound) | Reference(s) |
| This compound | MEK1/2 | Not Reported | Not Reported | 100-200 µg/mL (inhibits ERK1/2 phosphorylation in H460 and H1299 cells) | [1] |
| Trametinib | MEK1/2 | 0.7 nM | 0.9 nM | - | [2] |
| Selumetinib | MEK1/2 | 14 nM | Not Reported | - | [3] |
Table 2: Comparison of AMPK Activator Activity
| Compound | Target(s) | EC50 | Cell-based Assay Concentration (this compound) | Reference(s) |
| This compound | AMPK | Not Reported | Dose-dependently stimulates AMPK activity in NRK-49F cells | [4] |
| A-769662 | AMPK (β1 subunit-containing heterotrimers) | 0.8 µM | - | [5][6] |
Table 3: Comparison of Inhibitors of Pro-Fibrotic Signaling Pathways
| Compound | Pathway(s) Inhibited | IC50/Effective Concentration | Reference(s) |
| This compound | TGF-β/Smad3, Wnt/β-catenin, NF-κB | 10 µM (attenuates TGF-β1-induced effects in NRK-49F cells) | [5][7] |
| Losartan | TGF-β/Smad (indirectly) | Not directly reported for Smad3 phosphorylation | [8] |
| ICG-001 | Wnt/β-catenin | 3 µM (inhibits β-catenin/CBP interaction) | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound's activity are provided below.
MEK1/2 Kinase Activity Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by MEK1/2.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate (e.g., inactive ERK2)
-
This compound or other test compounds
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the MEK1 or MEK2 enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the ERK2 substrate.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated Smad3
This protocol is used to assess the inhibitory effect of this compound on the TGF-β1-induced phosphorylation of Smad3 in cells.
Materials:
-
NRK-49F cells (or other suitable cell line)
-
Cell culture medium and supplements
-
TGF-β1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3 (Ser423/425) and anti-total Smad3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed NRK-49F cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a specified time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Smad3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Smad3 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Smad3.
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
TNF-α (or other NF-κB activator)
-
This compound
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percent inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (CCK-8)
This assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
H460 or H1299 cells (or other cell lines of interest)
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Assessing MEK1/2 Inhibition
Caption: Workflow for MEK1/2 kinase inhibition assay.
Logical Relationship of Selectivity Assessment
Caption: Logical flow for assessing this compound's selectivity.
Discussion and Conclusion
This compound is a multi-target compound with demonstrated activity against several key signaling pathways involved in fibrosis, cancer, and inflammation. One study has shown that this compound directly targets MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway.[1][9] It also functions as an activator of AMPK and an inhibitor of the TGF-β/Smad3, Wnt/β-catenin, and NF-κB pathways.[2][7][10][11]
A definitive assessment of this compound's selectivity is currently hampered by the lack of comprehensive quantitative data, such as IC50 or Ki values, across its various targets. The available literature primarily reports the effective concentrations of this compound in cell-based assays, which, while informative, do not allow for a direct comparison of potency against different molecular targets. For instance, this compound inhibits TGF-β1-induced effects in renal fibroblasts at a concentration of 10 µM, while its anti-proliferative effects in lung cancer cells via MEK/ERK inhibition are observed at concentrations of 100-200 µg/mL.[1][5]
In comparison, dedicated inhibitors for some of these pathways exhibit significantly higher potency. For example, the MEK inhibitor Trametinib has an IC50 in the low nanomolar range for MEK1/2.[2] Similarly, the AMPK activator A-769662 has an EC50 of 0.8 µM.[5][6] This suggests that this compound may have a broader spectrum of activity with moderate potency across multiple targets, rather than high selectivity for a single target.
To fully elucidate the selectivity profile of this compound, further studies are required to determine its binding affinities and inhibitory/activatory constants for its various molecular targets using standardized biochemical and biophysical assays. Such data would be invaluable for understanding its mechanism of action and for guiding its potential therapeutic applications. Researchers are encouraged to utilize the provided experimental protocols as a foundation for generating this much-needed quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Allosteric inhibitor of β-catenin selectively targets oncogenic Wnt signaling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound enhances melatonin inhibition of AKI-to-CKD transition by regulating Gas6/AxlNFκB/Nrf2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound activates AMPK to attenuate fibroblast activation and abnormal extracellular matrix remodelling in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Poricoic acid A
Essential Safety and Handling Guide for Poricoic Acid A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, a triterpenoid isolated from Poria cocos. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Quantitative Toxicity Data
| Metric | Value | Source |
| Oral LD50 (Rat) | 5000 mg/kg (Predicted) | Pro-Tox II database (Virtual Screening)[1] |
| Toxicity Class | Class 5 (Predicted) | Pro-Tox II database (Virtual Screening)[1] |
| In-vivo Studies (Mouse) | Low toxicity and minimal adverse effects on primary organs.[2][3][4] | Published Research |
Operational Plan: Handling this compound
Proper handling of this compound is critical to minimize exposure and ensure personnel safety. The following procedures are mandatory.
Engineering Controls
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a well-ventilated laboratory. A chemical fume hood is recommended, especially when manipulating powders, to avoid inhalation of airborne particles.
-
Eye Wash and Safety Shower: Ensure that a functional eye wash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or safety glasses that meet the ANSI Z.87.1 standard are required.[5] A face shield should be worn over safety glasses when there is a significant risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against a broad range of chemicals and should be inspected for integrity before each use.[5][6][7] Gloves should be changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[5] Long pants and closed-toe shoes are also required to protect the skin from potential exposure.[5]
-
Respiratory Protection: If engineering controls are insufficient to prevent inhalation of dust from powdered forms of this compound, a respirator may be necessary.[5][6] Consult your institution's environmental health and safety (EHS) office for respirator selection and fit-testing.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Do not eat, drink, or apply cosmetics in areas where this compound is handled.
-
Remove contaminated PPE before exiting the laboratory.
Disposal Plan: this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed container. The solvent used (e.g., DMSO, acetone) should be compatible with the waste container material.
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container.
Labeling
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards associated with the waste stream (e.g., flammable if dissolved in a flammable solvent).
Storage and Disposal
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange for the disposal of the chemical waste through your institution's EHS-approved hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
Preparing Stock Solutions
This compound is soluble in several organic solvents.
-
Solvents: DMSO (up to 100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[8][9][10]
-
Procedure:
-
Weigh the desired amount of this compound powder in a tared, appropriate container inside a chemical fume hood.
-
Add the desired volume of the chosen solvent to the container.
-
Mix thoroughly until the solid is completely dissolved. For some solvents, gentle warming or sonication may be required.
-
-
Storage of Solutions: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[10] These solutions are generally usable for up to two weeks.[10] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[10]
Mandatory Visualization
Logical Workflow for a Chemical Spill
The following diagram illustrates the procedural steps to be taken in the event of a this compound spill.
Caption: Workflow for responding to a chemical spill of this compound.
References
- 1. Evaluation of phytochemicals of Poria cocos against tyrosinase protein: a virtual screening, pharmacoinformatics and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. selleckchem.com [selleckchem.com]
- 9. theclinivex.com [theclinivex.com]
- 10. Poricoic acid AE | CAS:1159753-88-4 | Manufacturer ChemFaces [m.chemfaces.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
